Product packaging for Aranidipine, (S)-(Cat. No.:CAS No. 148372-44-5)

Aranidipine, (S)-

Cat. No.: B12735440
CAS No.: 148372-44-5
M. Wt: 388.4 g/mol
InChI Key: NCUCGYYHUFIYNU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aranidipine, (S)- is a useful research compound. Its molecular formula is C19H20N2O7 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aranidipine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aranidipine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O7 B12735440 Aranidipine, (S)- CAS No. 148372-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148372-44-5

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1

InChI Key

NCUCGYYHUFIYNU-KRWDZBQOSA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Pharmacological Profile of (S)-Aranidipine's Active Metabolites: M-1α and M-1β

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension. Following administration, (S)-Aranidipine is metabolized into several compounds, among which the M-1α and M-1β metabolites have been identified as pharmacologically active.[1][2] These metabolites contribute significantly to the overall therapeutic effect and long-lasting action of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M-1α and M-1β, detailing their mechanism of action, binding kinetics, and functional effects on vascular smooth muscle. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.

Core Pharmacological Attributes

The primary mechanism of action for M-1α and M-1β, consistent with other dihydropyridine derivatives, is the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.[3][4]

While qualitatively similar to the parent compound, M-1α and M-1β exhibit distinct quantitative pharmacological properties. Notably, their binding affinity for the dihydropyridine receptor is lower than that of (S)-aranidipine, and their potency in inhibiting calcium uptake is also reduced.[1] However, a key characteristic of these metabolites is their slower binding kinetics, which is thought to be a major contributor to the sustained in vivo vasodilatory effect of aranidipine.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for M-1α and M-1β in comparison to (S)-aranidipine and other relevant dihydropyridines. It is important to note that while the primary research indicates larger dissociation constants (Kd) and smaller association/dissociation rate constants for the metabolites compared to reference compounds, the precise numerical values from the definitive study by Miyoshi et al. (1997) are not publicly available in the retrieved search results. The tables therefore reflect the qualitative relationships reported in the literature.

Table 1: Dihydropyridine Receptor Binding Affinity

CompoundTissue SourceRadioligandKd (Dissociation Constant)Bmax (Maximum Binding Sites)
M-1α Porcine Heart Membranes[3H]M-1αLarger than Aranidipine & NitrendipineSimilar to Aranidipine & Nitrendipine
M-1β Porcine Heart Membranes[3H]M-1βLarger than Aranidipine & NitrendipineSimilar to Aranidipine & Nitrendipine
(S)-Aranidipine Porcine Heart Membranes[3H]AranidipineReferenceReference
Nitrendipine Porcine Heart Membranes[3H]NitrendipineReferenceReference

Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.

Table 2: Binding Kinetics at the Dihydropyridine Receptor

CompoundAssociation Rate Constant (k_on)Dissociation Rate Constant (k_off)
M-1α Significantly smaller than NitrendipineSignificantly smaller than Nitrendipine
M-1β Significantly smaller than NitrendipineSignificantly smaller than Nitrendipine
(S)-Aranidipine Significantly smaller than NitrendipineSignificantly smaller than Nitrendipine
Nitrendipine ReferenceReference

Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.

Table 3: Functional Activity in Vascular Tissue

CompoundAssayTissueEffectPotency
M-1α 45Ca2+ Uptake InhibitionIsolated Guinea Pig AortaInhibition of stimulated Ca2+ uptakeLess potent than Aranidipine
M-1β 45Ca2+ Uptake InhibitionIsolated Guinea Pig AortaInhibition of stimulated Ca2+ uptakeLess potent than Aranidipine
M-1α & M-1β Vasodilation (Femoral Blood Flow)Anesthetized DogsIncrease in femoral blood flowRequired 3x higher dose than Aranidipine
(S)-Aranidipine 45Ca2+ Uptake InhibitionIsolated Guinea Pig AortaInhibition of stimulated Ca2+ uptakeReference
(S)-Aranidipine Vasodilation (Femoral Blood Flow)Anesthetized DogsIncrease in femoral blood flowReference

Data is based on qualitative and semi-quantitative descriptions from Miyoshi et al., 1997.[1] Precise IC50 values are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of M-1α and M-1β, based on the abstract by Miyoshi et al. (1997) and general pharmacological practices.

Dihydropyridine Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of M-1α and M-1β to the dihydropyridine receptor.

Materials:

  • Tissue: Porcine heart membranes (a rich source of L-type calcium channels).

  • Radioligands: [3H]M-1α, [3H]M-1β, [3H]Aranidipine, [3H]Nitrendipine.

  • Buffers: Tris-HCl buffer (pH 7.4).

  • Apparatus: Filtration manifold, glass fiber filters, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Porcine heart tissue is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Saturation Binding: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of the radioligand until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

  • Kinetic Studies:

    • Association Rate (kon): Membranes are incubated with a fixed concentration of radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached.

    • Dissociation Rate (koff): After reaching equilibrium with the radioligand, a high concentration of an unlabeled ligand is added to prevent re-binding of the radioligand. The decrease in specific binding is then measured over time.

  • Data Analysis: The binding data is analyzed using non-linear regression to determine Kd, Bmax, kon, and koff.

45Ca2+ Uptake Inhibition Assay

Objective: To assess the functional inhibitory effect of M-1α and M-1β on voltage-gated calcium influx in vascular smooth muscle.

Materials:

  • Tissue: Isolated guinea pig aorta.

  • Solutions: Physiological salt solution (PSS), high K+ depolarizing solution, 45CaCl2.

  • Test Compounds: M-1α, M-1β, (S)-Aranidipine.

  • Apparatus: Scintillation vials, liquid scintillation counter.

Methodology:

  • Tissue Preparation: The guinea pig aorta is dissected, cleaned of connective tissue, and cut into rings.

  • Pre-incubation: The aortic rings are pre-incubated with varying concentrations of the test compounds or vehicle in PSS.

  • Stimulation and 45Ca2+ Uptake: The rings are then transferred to a high K+ depolarizing solution containing 45CaCl2 to stimulate calcium influx through L-type calcium channels.

  • Washing: After a defined incubation period, the rings are washed extensively with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca2+.

  • Quantification: The tissue is solubilized, and the amount of incorporated 45Ca2+ is determined by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the stimulated calcium uptake in the absence of the drug. IC50 values are determined from concentration-response curves.

In Vivo Vasodilation Assay

Objective: To evaluate the vasodilatory effects of M-1α and M-1β in an in vivo model.

Materials:

  • Animal Model: Anesthetized dogs.

  • Test Compounds: M-1α, M-1β, (S)-Aranidipine, Nifedipine.

  • Apparatus: Electromagnetic flowmeter, arterial pressure transducer, data acquisition system.

Methodology:

  • Animal Preparation: Dogs are anesthetized, and the femoral artery is surgically exposed. An electromagnetic flow probe is placed around the artery to measure blood flow.

  • Drug Administration: The test compounds are administered via intra-arterial infusion into the femoral vascular bed.

  • Measurement: Femoral blood flow and systemic arterial blood pressure are continuously monitored before, during, and after drug infusion.

  • Data Analysis: The changes in femoral blood flow are quantified to assess the vasodilatory effect. The onset and duration of action are also determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of M-1α and M-1β in Vascular Smooth Muscle```dot

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space M1 M-1α / M-1β LTCC L-type Ca²⁺ Channel (Dihydropyridine Receptor) M1->LTCC Blockade Ca_influx ↓ Ca²⁺ Influx Ca_level ↓ Intracellular [Ca²⁺] Ca_influx->Ca_level Calmodulin ↓ Ca²⁺-Calmodulin Complex Formation Ca_level->Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction ↓ Myosin Light Chain Phosphorylation MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation

References

(S)-Aranidipine Binding Affinity to Voltage-Gated Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (S)-Aranidipine and Voltage-Gated Calcium Channels

Aranidipine, a third-generation dihydropyridine, is a potent antagonist of L-type voltage-gated calcium channels.[1][2] These channels are crucial for regulating calcium influx into cells, a key process in muscle contraction, neurotransmitter release, and gene expression.[1] The therapeutic efficacy of Aranidipine in hypertension stems from its ability to block these channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Like other dihydropyridines, Aranidipine exhibits stereoselectivity, with the (S)-enantiomer generally possessing significantly higher binding affinity and pharmacological activity compared to the (R)-enantiomer. Aranidipine is also known to have active metabolites, M-1α and M-1β, which contribute to its overall therapeutic effect.[3] Furthermore, studies have indicated that Aranidipine may also exert inhibitory effects on T-type voltage-gated calcium channels.[4]

Binding Affinity and Kinetics

While precise Kᵢ or IC₅₀ values for (S)-Aranidipine are not available in the reviewed literature, qualitative and comparative data provide insights into its binding characteristics.

Data Summary: Aranidipine and its Metabolites

CompoundTarget Channel(s)Binding Affinity (Qualitative)Key Findings
Aranidipine L-type (CaV1.2), T-type VGCCsHighParent compound with primary antihypertensive activity.[3][4]
Metabolite M-1α L-type VGCCsLower than AranidipinePossesses slower kinetic binding properties, contributing to the long-lasting effect of Aranidipine.[5]
Metabolite M-1β L-type VGCCsLower than AranidipineSimilar to M-1α, exhibits slower binding kinetics.[5]

Note: Quantitative Kᵢ or IC₅₀ values for (S)-Aranidipine are not specified in the cited literature.

A study on the metabolites of Aranidipine, M-1α and M-1β, revealed that they have larger dissociation constants (Kd) than the parent compound, indicating a lower binding affinity.[5] However, these metabolites exhibit slower association and dissociation rates, which may contribute to the sustained therapeutic action of Aranidipine.[5]

Experimental Protocols

The binding affinity and functional effects of dihydropyridine calcium channel blockers like (S)-Aranidipine are typically determined using a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays are employed to determine the affinity (Kᵢ) and density (Bₘₐₓ) of a drug for its receptor. For dihydropyridines, a common radioligand is [³H]-nitrendipine or other potent dihydropyridine radiotracers.

Methodology:

  • Membrane Preparation:

    • Isolate cell membranes from a tissue or cell line expressing the target voltage-gated calcium channel (e.g., vascular smooth muscle, cardiac tissue, or a recombinant cell line like HEK293 expressing CaV1.2).

    • Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]-nitrendipine).

    • Add increasing concentrations of the unlabeled competitor ligand ((S)-Aranidipine).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cells Expressing VGCCs Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand and (S)-Aranidipine Membranes->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining the binding affinity of (S)-Aranidipine.

Whole-Cell Patch-Clamp Electrophysiology (Generalized Protocol)

This technique allows for the functional characterization of ion channel activity by measuring the ionic currents flowing through the channels in a whole-cell configuration.

Methodology:

  • Cell Preparation:

    • Isolate single cells expressing the target voltage-gated calcium channels (e.g., vascular smooth muscle cells or transfected HEK293 cells).

    • Place the cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, to form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV).

  • Current Measurement:

    • Apply depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

    • Perfuse the cells with an external solution containing a known concentration of (S)-Aranidipine.

    • Record the calcium currents again in the presence of the drug.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after the application of (S)-Aranidipine.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

    • Determine the IC₅₀ value from this curve, representing the concentration of (S)-Aranidipine that inhibits 50% of the calcium current.

Experimental Workflow for Whole-Cell Patch-Clamp

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_measurement Current Measurement cluster_analysis Data Analysis Cells Isolated Cells with VGCCs Chamber Recording Chamber Cells->Chamber GigaSeal Giga-seal Formation Chamber->GigaSeal WholeCell Whole-cell Configuration GigaSeal->WholeCell Baseline Baseline I_Ca Recording WholeCell->Baseline DrugApp Application of (S)-Aranidipine Baseline->DrugApp DrugRec I_Ca Recording with Drug DrugApp->DrugRec Inhibition Calculate % Inhibition DrugRec->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow for functional analysis of (S)-Aranidipine effects.

Signaling Pathways

The primary mechanism of action of (S)-Aranidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition disrupts the normal signaling cascade that leads to vasoconstriction.

Signaling Pathway of (S)-Aranidipine in Vascular Smooth Muscle Relaxation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VGCC L-type VGCC (CaV1.2) Ca_influx Ca²⁺ Influx VGCC->Ca_influx prevents Aranidipine (S)-Aranidipine Aranidipine->VGCC binds & inhibits Relaxation Vasodilation Aranidipine->Relaxation leads to Ca_level ↑ [Ca²⁺]i Ca_influx->Ca_level Calmodulin Calmodulin Ca_level->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction

Caption: (S)-Aranidipine's mechanism of inducing vasodilation.

Conclusion

(S)-Aranidipine is a potent L-type voltage-gated calcium channel antagonist with a high affinity for its target. While specific quantitative binding data for the (S)-enantiomer remains to be fully elucidated in publicly available literature, its mechanism of action through the inhibition of calcium influx in vascular smooth muscle is well-established. The experimental protocols described herein provide a framework for the detailed characterization of its binding affinity and functional effects. Further research to quantify the binding kinetics and affinity of (S)-Aranidipine and its metabolites will provide a more complete understanding of its pharmacological profile and contribute to the development of more targeted antihypertensive therapies.

References

Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of (S)-Aranidipine Beyond Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Aranidipine, a dihydropyridine calcium channel blocker, is well-established as a potent antagonist of L-type calcium channels, a mechanism central to its antihypertensive effects. However, emerging evidence reveals that the pharmacological profile of (S)-Aranidipine extends beyond this primary target, encompassing interactions with other key signaling proteins. This technical guide provides a comprehensive overview of the known molecular targets of (S)-Aranidipine outside of L-type calcium channels, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.

Identified Off-Target Molecular Interactions

Current research has identified two principal molecular targets of (S)-Aranidipine beyond the L-type calcium channel:

  • Voltage-Gated T-type Calcium Channels (Ca(v)3.2 subtype): (S)-Aranidipine has been shown to inhibit this specific subtype of T-type calcium channels.

  • Alpha-2 Adrenergic Receptors: (S)-Aranidipine also acts as a selective antagonist at these receptors.

These interactions contribute to the broader pharmacological effects of the drug and are of significant interest for understanding its complete mechanism of action and potential for therapeutic repositioning.

Quantitative Analysis of (S)-Aranidipine's Off-Target Interactions

TargetSubtypeInteractionQuantitative Data (IC50/Ki)Data Source
Voltage-Gated T-type Calcium ChannelCa(v)3.2 (alpha-1H)InhibitionData not available[1]
Alpha-2 Adrenergic ReceptorNot specifiedAntagonismData not available[1]

Note: The lack of publicly available, specific quantitative data for these interactions represents a significant gap in the pharmacological understanding of (S)-Aranidipine and underscores the need for further research in this area.

Experimental Protocols for Investigating Off-Target Interactions

The following sections outline the detailed experimental methodologies that are employed to characterize the interactions of compounds like (S)-Aranidipine with their molecular targets.

Electrophysiological Analysis of T-type Calcium Channel Inhibition

The "gold standard" for characterizing the effects of a compound on ion channel function is the patch-clamp technique .[2] This method allows for the direct measurement of ion currents flowing through channels in the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ca(v)3.2 Channels

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

    • Cells are transiently transfected with a plasmid encoding the human Ca(v)3.2 (alpha-1H) subunit using a suitable transfection reagent (e.g., Lipofectamine). Electrophysiological recordings are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

    • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.

    • Whole-cell patch-clamp recordings are established. The membrane potential is held at -100 mV.

    • T-type calcium channel currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application and Data Analysis:

    • (S)-Aranidipine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the external solution.

    • The concentration-response relationship is determined by applying increasing concentrations of (S)-Aranidipine to the cell and measuring the resulting inhibition of the peak T-type calcium channel current.

    • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Antagonism

Radioligand binding assays are a powerful tool for quantifying the affinity of a drug for a specific receptor.[3]

Experimental Protocol: Radioligand Competition Binding Assay for Alpha-2 Adrenergic Receptors

  • Membrane Preparation:

    • Cells stably expressing the human alpha-2 adrenergic receptor (e.g., CHO-K1 cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in the binding buffer.

  • Competition Binding Assay:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist for the alpha-2 adrenergic receptor (e.g., [3H]-rauwolscine or [3H]-RX821002).[4]

    • Increasing concentrations of unlabeled (S)-Aranidipine are added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled alpha-2 adrenergic receptor antagonist (e.g., yohimbine).

  • Data Acquisition and Analysis:

    • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • The concentration of (S)-Aranidipine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) for (S)-Aranidipine is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the off-target molecules and the general workflows for the experimental protocols described.

T_type_calcium_channel_pathway Aranidipine (S)-Aranidipine T_type Ca(v)3.2 T-type Calcium Channel Aranidipine->T_type Ca_influx Ca²⁺ Influx (Reduced) T_type->Ca_influx Cellular_Response Altered Cellular Response Ca_influx->Cellular_Response

(S)-Aranidipine Inhibition of T-type Calcium Channel Signaling.

alpha2_adrenergic_receptor_pathway Aranidipine (S)-Aranidipine Alpha2_AR Alpha-2 Adrenergic Receptor Aranidipine->Alpha2_AR Gi_protein Gi Protein (Inactive) Alpha2_AR->Gi_protein No Activation AC Adenylyl Cyclase (Active) Gi_protein->AC cAMP cAMP Production (Sustained) AC->cAMP

(S)-Aranidipine Antagonism of Alpha-2 Adrenergic Receptor Signaling.

patch_clamp_workflow start Start cell_prep Cell Culture & Transfection with Ca(v)3.2 start->cell_prep patching Establish Whole-Cell Patch Clamp cell_prep->patching record_baseline Record Baseline T-type Currents patching->record_baseline apply_aranidipine Apply (S)-Aranidipine (Increasing Concentrations) record_baseline->apply_aranidipine record_inhibition Record Inhibited T-type Currents apply_aranidipine->record_inhibition analysis Data Analysis: Concentration-Response Curve & IC50 Calculation record_inhibition->analysis end End analysis->end

Experimental Workflow for Patch-Clamp Analysis.

radioligand_binding_workflow start Start membrane_prep Membrane Preparation from Alpha-2 Adrenoceptor Expressing Cells start->membrane_prep incubation Incubate Membranes with Radioligand & (S)-Aranidipine membrane_prep->incubation filtration Separate Bound & Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis Data Analysis: Competition Binding Curve, IC50 & Ki Calculation counting->analysis end End analysis->end

Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

(S)-Aranidipine demonstrates a more complex pharmacological profile than its classification as a simple L-type calcium channel blocker would suggest. Its interactions with Ca(v)3.2 T-type calcium channels and alpha-2 adrenergic receptors present intriguing possibilities for its therapeutic application and a more nuanced understanding of its side-effect profile. The significant gap in quantitative data for these off-target interactions highlights a critical area for future research. A comprehensive characterization of the binding affinities and functional potencies of (S)-Aranidipine at these targets will be instrumental in fully elucidating its mechanism of action and exploring its potential in new therapeutic contexts. Drug development professionals are encouraged to pursue these lines of investigation to unlock the full potential of this multifaceted molecule.

References

The Discovery and Synthesis of (S)-Aranidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aranidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] As with many chiral drugs, the therapeutic activity of aranidipine is stereoselective, with the (S)-enantiomer being principally responsible for its pharmacological effects. This technical guide provides an in-depth overview of the discovery of the stereoselective activity of aranidipine and detailed methodologies for the synthesis of the racemic compound and the resolution of its enantiomers.

Discovery of Stereoselective Activity

The pharmacological activity of dihydropyridine calcium channel blockers is known to be stereospecific. For analogous compounds such as pranidipine, the (S)-isomer exhibits significantly greater potency as a calcium channel blocker compared to the (R)-isomer. In isolated rat aorta, the S-isomer of pranidipine was found to be approximately 50 times more potent than the R-isomer in blocking calcium channels.[2] This established principle of stereoselectivity in the dihydropyridine class led to the investigation of the individual enantiomers of aranidipine, confirming that the (S)-enantiomer is the eutomer, possessing the desired therapeutic activity.

Racemic Synthesis of Aranidipine

The synthesis of racemic aranidipine is achieved through a Hantzsch-type dihydropyridine synthesis. The general procedure involves the condensation of a β-ketoester, an aldehyde, and an enamine. The specific synthesis of aranidipine, chemically named 3-methyl 5-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, involves the reaction of methyl acetoacetate, 2-nitrobenzaldehyde, and 3-aminocrotonate.

Experimental Protocol: Racemic Synthesis

A detailed protocol for a similar dihydropyridine synthesis is described in U.S. Patent 4,446,325. The following is a representative procedure based on established Hantzsch synthesis methodologies:

  • Reaction Setup: A mixture of methyl acetoacetate (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic aranidipine.

Chiral Resolution of Aranidipine Enantiomers

The separation of the (S)- and (R)-enantiomers of aranidipine can be accomplished through several methods, including chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.

Chiral HPLC Resolution

Chiral HPLC is a widely used and effective technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven to be particularly effective for the resolution of dihydropyridine compounds.

The following is a general method for the chiral separation of a dihydropyridine compound, which can be adapted for aranidipine:

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically employed. The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where aranidipine exhibits strong absorbance is used.

  • Optimization: The mobile phase composition and temperature are optimized to achieve baseline separation of the enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For dihydropyridine esters, lipase-catalyzed hydrolysis or transesterification can be employed.

A general procedure for the enzymatic kinetic resolution of a dihydropyridine ester is as follows:

  • Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase, is selected.

  • Reaction Setup: Racemic aranidipine is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether). The selected lipase is added to the solution.

  • Acyl Donor (for transesterification): An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-50 °C). The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Work-up and Separation: Once the desired ee is reached (typically around 50% conversion), the enzyme is filtered off. The unreacted (S)-aranidipine and the acylated (R)-aranidipine can then be separated by standard chromatographic techniques.

Data Summary

The following tables summarize key data related to the synthesis and properties of (S)-Aranidipine.

Table 1: Reactants for Racemic Aranidipine Synthesis

ReactantMolecular FormulaMolar Mass ( g/mol )Role
Methyl AcetoacetateC5H8O3116.12β-Ketoester
2-NitrobenzaldehydeC7H5NO3151.12Aldehyde
3-AminocrotonateC4H7NO2101.10Enamine

Table 2: Typical Chiral HPLC Parameters for Dihydropyridine Resolution

ParameterCondition
Column Chiralcel OD-H / Chiralpak AD
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV (e.g., 254 nm)

Table 3: Enzymes for Kinetic Resolution of Dihydropyridine Esters

EnzymeSource OrganismTypical Reaction
Lipase BCandida antarcticaTransesterification / Hydrolysis
LipasePseudomonas fluorescensTransesterification / Hydrolysis

Visualizations

Signaling Pathway of Aranidipine

Aranidipine_Signaling_Pathway cluster_cellular Cellular Level cluster_physiological Physiological Effect Aranidipine (S)-Aranidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Aranidipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Vasodilation Vasodilation BP ↓ Blood Pressure

Caption: Mechanism of action of (S)-Aranidipine.

Experimental Workflow for Racemic Synthesis

Racemic_Synthesis_Workflow Start Start: Reactants (Methyl Acetoacetate, 2-Nitrobenzaldehyde, 3-Aminocrotonate) Mixing Mixing in Solvent (e.g., Ethanol) Start->Mixing Reflux Reflux (12-24h) Mixing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Cooling Cooling to RT Monitoring->Cooling Reaction Complete Evaporation Solvent Evaporation Cooling->Evaporation Recrystallization Recrystallization (e.g., from Ethanol) Evaporation->Recrystallization Product Racemic Aranidipine Recrystallization->Product

Caption: Workflow for the racemic synthesis of Aranidipine.

Logical Relationship for Chiral Resolution

Chiral_Resolution_Methods Racemic_Aranidipine Racemic Aranidipine ((R)- and (S)-enantiomers) Chiral_HPLC Chiral HPLC Racemic_Aranidipine->Chiral_HPLC Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Aranidipine->Enzymatic_Resolution Separated_Enantiomers (S)-Aranidipine and (R)-Aranidipine Chiral_HPLC->Separated_Enantiomers Enzymatic_Resolution->Separated_Enantiomers

Caption: Methods for the chiral resolution of Aranidipine.

References

(S)-Aranidipine: A Technical Guide to Physicochemical Properties for Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physicochemical properties of (S)-Aranidipine, the pharmacologically active enantiomer of Aranidipine. Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] While often supplied as a racemate, the (S)-enantiomer is reported to be 150 times more active than the (R)-enantiomer, making its specific properties crucial for targeted research and development.[3] This guide consolidates essential data, outlines standardized experimental protocols, and visualizes key mechanisms to support laboratory applications.

Physicochemical and Chemical Identity

(S)-Aranidipine's identity and fundamental properties are summarized below. Data primarily corresponds to the racemic mixture, (±)-Aranidipine, unless specified otherwise, due to its common use and availability in literature.

Table 1: Summary of Physicochemical Properties of Aranidipine

PropertyValueSource(s)
IUPAC Name 3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[4]
CAS Registry Number 86780-90-7 (Racemic Mixture)[3][5][6]
Molecular Formula C₁₉H₂₀N₂O₇[2][3][6]
Molecular Weight 388.37 g/mol [5][6]
Appearance Light yellow to yellow solid; Yellow prisms from ethyl acetate/hexane[5][7]
Melting Point 155 °C[5]
Water Solubility 0.0112 mg/mL (Predicted)[8]
logP (Octanol/Water) 2.71 (Predicted)[8]
pKa (Strongest Acidic) 16.8 (Predicted)[8]
pKa (Strongest Basic) -6.6 (Predicted)[8]

Solubility Profile

The solubility of a compound is critical for designing in vitro assays and formulating in vivo delivery systems. Aranidipine is characterized by poor aqueous solubility.

Table 2: Solubility Data for Aranidipine

SolventSolubility / ConcentrationNotesSource(s)
WaterInsolublePredicted value: 0.0112 mg/mL[8]
Dimethyl Sulfoxide (DMSO)125 mg/mL (321.86 mM)Requires sonication; use newly opened, hygroscopic DMSO for best results.[7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (5.36 mM)Yields a clear solution. Recommended for in vivo studies.[7]
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (5.36 mM)Yields a clear solution. Recommended for in vivo studies.[7]

Note: For in vivo experiments, it is recommended that working solutions are prepared freshly on the day of use as the compound can be unstable in solution.[7]

Experimental Protocols & Workflows

Standardized protocols are essential for reproducing and comparing experimental results. The following sections detail common methodologies for determining key physicochemical parameters.

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[9]

Methodology:

  • Preparation: Add an excess amount of solid (S)-Aranidipine to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is necessary to ensure saturation.[9][10]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[10][12]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of (S)-Aranidipine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility.

G cluster_workflow Workflow: Shake-Flask Solubility Determination A Add excess (S)-Aranidipine to aqueous buffer B Seal vial and agitate at constant temperature (24-72h) A->B C Separate solid via centrifugation or filtration B->C D Collect and dilute clear supernatant C->D E Quantify concentration via HPLC or LC-MS D->E F Calculate equilibrium solubility E->F G cluster_workflow Workflow: LogP Determination A Prepare pre-saturated n-octanol and water phases B Dissolve (S)-Aranidipine in aqueous phase at known concentration A->B C Mix phases and shake to reach equilibrium B->C D Separate the two phases (centrifugation) C->D E Measure final concentration in the aqueous phase (Cw) D->E F Calculate concentration in octanol (Co) and compute LogP = log(Co/Cw) E->F G cluster_pathway Signaling Pathway of (S)-Aranidipine in Vascular Smooth Muscle aranidipine (S)-Aranidipine channel L-type Ca²⁺ Channel (Cav1.2) aranidipine->channel Inhibits ca_influx Ca²⁺ Influx channel->ca_influx ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc_p MLC-Phosphate mlck->mlc_p Phosphorylates relaxation Vasodilation (Relaxation) mlck->relaxation Inhibition allows for mlc Myosin Light Chain (MLC) contraction Vasoconstriction mlc_p->contraction Leads to

References

(S)-Aranidipine: A Deep Dive into its Effects on Intracellular Calcium Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of (S)-Aranidipine on intracellular calcium concentration. (S)-Aranidipine is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Aranidipine. Its primary therapeutic application is in the management of hypertension, achieved through the modulation of calcium influx in vascular smooth muscle cells.[1] This document details the mechanism of action, summarizes available quantitative data, provides in-depth experimental protocols for assessing intracellular calcium levels, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

(S)-Aranidipine exerts its pharmacological effects by primarily targeting and blocking L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells.[1][2] In the resting state, these channels are closed. Upon depolarization of the cell membrane, they open, allowing an influx of extracellular calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium concentration ([Ca²⁺]i) is a critical trigger for the cascade of events leading to muscle contraction.

(S)-Aranidipine, and dihydropyridines in general, exhibit a high affinity for the inactivated state of the L-type calcium channel, which is more prevalent in the depolarized membranes of vascular smooth muscle.[1] By binding to the α1 subunit of the channel, (S)-Aranidipine stabilizes it in a closed or inactivated state, thereby inhibiting the influx of calcium. This reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent lowering of peripheral vascular resistance and blood pressure.[2]

Beyond its prominent role in blocking L-type calcium channels, Aranidipine has also been shown to inhibit T-type calcium channels, which may contribute to its overall cardiovascular effects.[3] Additionally, Aranidipine has two active metabolites, M-1α and M-1β, which also contribute to its vasodilatory activity through their own calcium antagonistic properties.[4]

Data Presentation

While direct quantitative data on the specific effects of the (S)-enantiomer of Aranidipine on intracellular calcium concentration is limited in publicly available literature, studies on the racemic mixture of Aranidipine provide valuable insights into its dose-dependent inhibitory effects on calcium currents. It is important to note that in other dihydropyridines, the (S)-enantiomer is often significantly more potent than the (R)-enantiomer.

The following table summarizes the effects of racemic Aranidipine on L-type and T-type calcium currents in guinea pig ventricular myocytes. This data serves as a proxy for its effect on intracellular calcium, as a reduction in calcium current directly leads to a decrease in intracellular calcium concentration.

DrugCell TypeChannel TypeConcentrationEffect on Calcium CurrentReference
AranidipineGuinea Pig Ventricular MyocytesL-type10 nmol/L - 1 µmol/LConcentration-dependent decrease[3]
AranidipineGuinea Pig Ventricular MyocytesT-type10 nmol/L - 1 µmol/LConcentration-dependent decrease[3]

Signaling Pathway

The signaling pathway of (S)-Aranidipine's action on vascular smooth muscle cells is a direct consequence of its interaction with L-type calcium channels. The following diagram illustrates this pathway.

G s_aranidipine (S)-Aranidipine l_type_channel L-type Voltage-Gated Calcium Channel s_aranidipine->l_type_channel Inhibits vasodilation Vasodilation s_aranidipine->vasodilation Leads to ca_influx Ca²⁺ Influx l_type_channel->ca_influx Blocks intracellular_ca Increased Intracellular [Ca²⁺] ca_influx->intracellular_ca calmodulin Calmodulin Activation intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Vascular Smooth Muscle Contraction mlck->contraction

Signaling pathway of (S)-Aranidipine in vascular smooth muscle cells.

Experimental Protocols

The following section details a generalized protocol for measuring the effect of (S)-Aranidipine on intracellular calcium concentration in a vascular smooth muscle cell line, such as A7r5, using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents
  • A7r5 vascular smooth muscle cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • HEPES-buffered saline solution (HBS)

  • Potassium Chloride (KCl) for depolarization

  • (S)-Aranidipine stock solution (in DMSO)

  • Ionomycin (for positive control)

  • EGTA (for negative control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Experimental Workflow

The workflow for assessing the impact of (S)-Aranidipine on intracellular calcium involves cell culture, loading with a calcium-sensitive dye, treatment with the compound, and measurement of fluorescence changes.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment & Measurement cluster_analysis Data Analysis cell_culture 1. Culture A7r5 cells in DMEM with 10% FBS seeding 2. Seed cells in 96-well black, clear-bottom plates cell_culture->seeding incubation1 3. Incubate for 24-48 hours until confluent seeding->incubation1 prepare_fura2 4. Prepare Fura-2 AM loading solution with Pluronic F-127 wash1 5. Wash cells with HBS prepare_fura2->wash1 load_dye 6. Incubate cells with Fura-2 AM solution (e.g., 1-5 µM for 30-60 min) wash1->load_dye wash2 7. Wash cells to remove extracellular dye load_dye->wash2 de_esterification 8. Incubate for de-esterification (e.g., 30 min) wash2->de_esterification baseline 9. Measure baseline fluorescence (340/380 nm excitation, 510 nm emission) add_aranidipine 10. Add varying concentrations of (S)-Aranidipine baseline->add_aranidipine depolarize 11. Induce depolarization with KCl to open L-type Ca²⁺ channels add_aranidipine->depolarize measure_fluorescence 12. Record fluorescence changes over time depolarize->measure_fluorescence calculate_ratio 13. Calculate the 340/380 nm fluorescence ratio convert_to_concentration 14. Convert ratio to intracellular calcium concentration calculate_ratio->convert_to_concentration dose_response 15. Generate dose-response curves and calculate IC₅₀ convert_to_concentration->dose_response

Experimental workflow for measuring (S)-Aranidipine's effect on [Ca²⁺]i.
Detailed Procedure

  • Cell Culture and Plating:

    • Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be included to inhibit dye leakage from the cells.

    • Wash the confluent cell monolayers once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBS to remove any extracellular dye.

    • Add fresh HBS to the wells and allow the cells to incubate for a further 30 minutes to ensure complete de-esterification of the Fura-2 AM.

  • Measurement of Intracellular Calcium:

    • Place the microplate in a fluorescence plate reader capable of dual-wavelength excitation.

    • Measure the baseline fluorescence by exciting the cells at both 340 nm and 380 nm and recording the emission at 510 nm for a set period.

    • Add varying concentrations of (S)-Aranidipine to the wells and incubate for a predetermined time to allow for drug-channel interaction.

    • To stimulate calcium influx, add a depolarizing concentration of KCl (e.g., 50 mM) to the wells.

    • Immediately begin recording the fluorescence at 340 nm and 380 nm excitation wavelengths over time to capture the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation, which requires calibration with minimum (Rmin, in the presence of a calcium chelator like EGTA) and maximum (Rmax, in the presence of a calcium ionophore like ionomycin) fluorescence ratios.

    • Plot the inhibition of the KCl-induced calcium increase against the concentration of (S)-Aranidipine to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

(S)-Aranidipine is a potent inhibitor of L-type voltage-gated calcium channels, with additional effects on T-type channels. Its mechanism of action, centered on the reduction of intracellular calcium concentration in vascular smooth muscle cells, is the basis for its therapeutic efficacy in hypertension. While specific quantitative data for the (S)-enantiomer's direct effect on intracellular calcium levels remains an area for further public research, the established protocols and understanding of its racemic form provide a strong foundation for its continued investigation and application in drug development. The methodologies and pathways detailed in this guide offer a framework for researchers to further explore the nuanced effects of (S)-Aranidipine and other calcium channel blockers.

References

Methodological & Application

Application Notes and Protocols for (S)-Aranidipine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function.[1][2][3] Additionally, studies have revealed that Aranidipine also exerts inhibitory effects on T-type calcium channels.[4] This dual-channel blockade contributes to its therapeutic profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like (S)-Aranidipine with ion channels, providing high-resolution data on channel function and modulation.

These application notes provide a detailed protocol for utilizing (S)-Aranidipine in whole-cell patch-clamp experiments to characterize its effects on both L-type and T-type voltage-gated calcium channels.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of (S)-Aranidipine in patch-clamp electrophysiology, based on published findings and typical experimental conditions.

ParameterL-Type Ca2+ Current (ICa,L)T-Type Ca2+ Current (ICa,T)Reference
Drug Concentration Range 10 nmol/L - 1 µmol/L10 nmol/L - 1 µmol/L[4]
Holding Potential (Vh) -40 mV (to inactivate T-type channels)-90 mV[5][6]
Test Potential (Vt) 0 mV to +20 mV-30 mV
Charge Carrier BaCl2 (5-20 mM) or CaCl2 (2-5 mM)BaCl2 (5-20 mM) or CaCl2 (2-5 mM)
Expected Effect Concentration-dependent inhibition of peak currentConcentration-dependent inhibition of peak current[4]

Experimental Protocols

(S)-Aranidipine Stock Solution Preparation

(S)-Aranidipine is unstable in solution and should be prepared fresh for each experiment.

Materials:

  • (S)-Aranidipine powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 10 mM stock solution of (S)-Aranidipine in 100% DMSO. For example, for a final volume of 1 mL, dissolve the appropriate amount of (S)-Aranidipine powder in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution. Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent effects on the cells.

Cell Preparation

This protocol is suitable for isolated ventricular myocytes or cell lines heterologously expressing L-type (e.g., CaV1.2) or T-type (e.g., CaV3.1, CaV3.2) calcium channels.

Materials:

  • Isolated cardiomyocytes or cultured cells

  • Enzymatic dissociation solution (for primary cells)

  • Cell culture medium

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Protocol:

  • For primary ventricular myocytes, isolate cells using a standard enzymatic digestion protocol (e.g., collagenase/protease).[5]

  • For cultured cell lines, detach cells from the culture dish using a gentle cell dissociation reagent.

  • Resuspend the isolated cells in the extracellular solution and allow them to adhere to glass coverslips in a recording chamber for at least 15-20 minutes before initiating recordings.

Electrophysiological Recordings: Whole-Cell Patch-Clamp

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with appropriate optics

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

Solutions:

SolutionComponentConcentration (mM)
Extracellular (Bath) NaCl135
CsCl5.4
MgCl21
BaCl2 or CaCl25-20 (BaCl2 is often used to increase current amplitude and reduce Ca2+-dependent inactivation)
HEPES10
Glucose10
pH adjusted to 7.4 with CsOH
Intracellular (Pipette) CsCl120
EGTA10
Mg-ATP5
HEPES10
pH adjusted to 7.2 with CsOH

Protocol:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Position the recording chamber with the cells on the microscope stage and perfuse with the extracellular solution.

  • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for 5-10 minutes before starting the voltage-clamp protocols.

Voltage-Clamp Protocols

To Isolate L-type Calcium Currents (ICa,L):

  • Set the holding potential (Vh) to -40 mV to inactivate T-type and sodium channels.

  • Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.

  • Allow a 5-10 second interval between sweeps.

  • Record baseline currents in the absence of (S)-Aranidipine.

  • Perfuse the cell with increasing concentrations of (S)-Aranidipine (e.g., 10 nM, 100 nM, 1 µM) and repeat the voltage-clamp protocol at each concentration.

To Isolate T-type Calcium Currents (ICa,T):

  • Set the holding potential (Vh) to -90 mV to ensure availability of T-type channels.

  • Apply depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments for 200-300 ms.

  • Use a pre-pulse to -40 mV before the test pulse to inactivate L-type channels if they are also present and need to be separated.

  • Record baseline currents and then apply (S)-Aranidipine as described for L-type currents.

Data Analysis

  • Measure the peak inward current amplitude at each test potential for both control and drug application conditions.

  • Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.

  • To determine the concentration-response relationship, plot the percentage of current inhibition against the logarithm of the (S)-Aranidipine concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., Myocyte Isolation) giga_seal Giga-ohm Seal Formation cell_prep->giga_seal solution_prep (S)-Aranidipine Stock and Working Solutions voltage_clamp Voltage-Clamp Protocol (L-type or T-type) solution_prep->voltage_clamp whole_cell Whole-Cell Configuration giga_seal->whole_cell whole_cell->voltage_clamp data_acq Data Acquisition (Current Recordings) voltage_clamp->data_acq iv_curve I-V Curve Generation data_acq->iv_curve dose_response Concentration-Response Curve and IC50 iv_curve->dose_response

Caption: Experimental workflow for patch-clamp analysis of (S)-Aranidipine.

signaling_pathway cluster_channels Voltage-Gated Calcium Channels aranidipine (S)-Aranidipine l_type L-type (CaV1.x) aranidipine->l_type blocks t_type T-type (CaV3.x) aranidipine->t_type blocks inhibition Inhibition of Ca2+ Influx l_type->inhibition t_type->inhibition cellular_effect Reduced Intracellular [Ca2+] inhibition->cellular_effect physiological_response Vasodilation & Altered Cardiac Excitability cellular_effect->physiological_response

Caption: Mechanism of action of (S)-Aranidipine on calcium channels.

References

Application Note: Cell-Based Calcium Imaging Assays with (S)-Aranidipine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Aranidipine is the pharmacologically active S-enantiomer of Aranidipine, a dihydropyridine derivative that functions as a calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[3][4][5] By blocking the influx of extracellular calcium ions into these cells, (S)-Aranidipine leads to vasodilation and a subsequent reduction in blood pressure, making it an effective antihypertensive agent.[3][4] In addition to L-type channels, Aranidipine has also been shown to inhibit T-type calcium channels.[6]

Cell-based calcium imaging assays are powerful tools for characterizing the activity of ion channel modulators like (S)-Aranidipine.[7][8] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to intracellular calcium.[9][10] This allows for the real-time monitoring of changes in intracellular calcium concentrations following the application of a compound, providing quantitative data on its potency and mechanism of action.[7][9] This application note provides a detailed protocol for conducting a cell-based calcium imaging assay to evaluate the inhibitory effects of (S)-Aranidipine on L-type calcium channels.

Signaling Pathway of (S)-Aranidipine Action

G cluster_0 Cell Membrane cluster_1 Intracellular Space L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx S_Aranidipine (S)-Aranidipine S_Aranidipine->L_type Blocks Depolarization Membrane Depolarization Depolarization->L_type Opens Calmodulin Calmodulin Activation Ca_influx->Calmodulin Contraction Smooth Muscle Contraction Calmodulin->Contraction

Caption: Mechanism of (S)-Aranidipine action on L-type calcium channels.

Experimental Protocols

This protocol describes a fluorescent-based calcium flux assay to measure the inhibition of L-type calcium channels by (S)-Aranidipine in a cell line endogenously expressing these channels, such as vascular smooth muscle cells.[11]

Materials and Reagents
  • Cell Line: Human Aortic Smooth Muscle Cells (HAoSMC) or a similar cell line with robust L-type calcium channel expression.

  • Cell Culture Medium: SmGM™-2 Smooth Muscle Growth Medium-2 BulletKit™ or appropriate medium for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye.

  • Probenecid: To inhibit the efflux of the dye from the cells.

  • (S)-Aranidipine: Stock solution in DMSO.

  • L-type Calcium Channel Agonist: Bay K 8644 or a high concentration of KCl to induce channel opening.

  • Positive Control: A known L-type calcium channel blocker (e.g., Nifedipine).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Experimental Workflow

G A 1. Cell Seeding B 2. Dye Loading A->B C 3. Compound Incubation B->C D 4. Baseline Fluorescence Reading C->D E 5. Agonist Injection & Kinetic Read D->E F 6. Data Analysis E->F

Caption: Workflow for the cell-based calcium imaging assay.

Detailed Protocol
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in the culture medium.

    • Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. A typical concentration is 2-5 µM Fluo-4 AM and 1-2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate and wash once with assay buffer.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in a 5% CO₂ incubator.

    • After incubation, wash the wells 2-3 times with assay buffer containing probenecid to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Incubation:

    • Prepare serial dilutions of (S)-Aranidipine and the positive control (e.g., Nifedipine) in assay buffer. Also, prepare a vehicle control (DMSO).

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.

  • Fluorescence Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence reading for a few seconds before the addition of the agonist.

    • Inject the L-type calcium channel agonist (e.g., Bay K 8644 or KCl) into each well while simultaneously recording the fluorescence signal kinetically for a period of 60-180 seconds.

  • Data Analysis:

    • The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a standard blocker (100% inhibition).

    • Plot the normalized response against the logarithm of the (S)-Aranidipine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following tables represent expected data from a calcium imaging assay with (S)-Aranidipine.

Table 1: Dose-Response of (S)-Aranidipine on L-type Calcium Channel Inhibition

(S)-Aranidipine Conc. (nM)Log Concentration% Inhibition (Mean ± SD)
0.1-105.2 ± 1.8
1-915.8 ± 3.5
10-848.9 ± 5.1
100-785.3 ± 4.2
1000-698.1 ± 2.3
10000-599.5 ± 1.9

Table 2: Summary of Potency for L-type Calcium Channel Blockers

CompoundIC₅₀ (nM)Hill Slope
(S)-Aranidipine10.51.1
Nifedipine25.81.0

Note: The data presented in these tables are representative and should be determined experimentally.

Troubleshooting

  • High background fluorescence: Ensure thorough washing after dye loading. Optimize dye concentration and loading time.

  • Low signal-to-noise ratio: Increase cell seeding density. Check the viability of the cells. Optimize agonist concentration.

  • Large well-to-well variability: Ensure a uniform cell monolayer. Check for and minimize pipetting errors.

  • Compound precipitation: Check the solubility of (S)-Aranidipine in the assay buffer. Adjust the DMSO concentration if necessary, ensuring it remains below a level that affects cell health (typically <0.5%).

References

Application Notes and Protocols for High-Content Screening Assays to Identify (S)-Aranidipine's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing high-content screening (HCS) to investigate the cellular effects of (S)-Aranidipine, a dihydropyridine L-type calcium channel blocker.[1][2][3][4] The following protocols are designed for automated imaging platforms and provide a framework for assessing cytotoxicity, apoptosis, cell cycle progression, and intracellular calcium flux.

Cytotoxicity Assay

Application Note:

This assay quantitatively measures the cytotoxic potential of (S)-Aranidipine. By multiplexing probes for nuclear morphology, membrane permeability, and cell number, a comprehensive cytotoxicity profile can be generated. L-type calcium channel blockers are generally not considered acutely cytotoxic at therapeutic concentrations, however, at higher concentrations or in specific cell types, off-target effects or cellular stress could lead to cell death. This assay is crucial for determining the therapeutic window of (S)-Aranidipine.

Experimental Protocol:

  • Cell Lines:

    • HUVECs (Human Umbilical Vein Endothelial Cells): A relevant model for studying vascular effects.[5][6]

    • Human iPSC-derived Cardiomyocytes: A physiologically relevant model for assessing potential cardiotoxicity.[7][8]

    • Vascular Smooth Muscle Cells (VSMCs): A primary target for dihydropyridine calcium channel blockers.[2]

  • Reagents and Materials:

    • (S)-Aranidipine (stock solution in DMSO)

    • Hoechst 33342 (for nuclear staining)

    • Propidium Iodide (PI) or other membrane-impermeable DNA dye (e.g., TO-PRO-3)

    • Positive Control: Doxorubicin (a known cytotoxic agent)

    • Negative Control: Vehicle (DMSO)

    • 96- or 384-well clear-bottom imaging plates

  • Workflow:

    Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis p1 Seed Cells p2 Incubate (24h) p1->p2 t1 Add (S)-Aranidipine, Positive/Negative Controls p2->t1 t2 Incubate (24-72h) t1->t2 s1 Add Hoechst 33342 & Propidium Iodide t2->s1 s2 Incubate (15-30 min) s1->s2 a1 Image Acquisition (HCS Platform) s2->a1 a2 Image Analysis (Cell Count, PI+ Cells) a1->a2

    Cytotoxicity Assay Experimental Workflow.
  • Detailed Steps:

    • Cell Plating: Seed cells in a 96- or 384-well plate at a density that will result in 70-80% confluency at the time of imaging.

    • Compound Treatment: Prepare serial dilutions of (S)-Aranidipine. Add the compound to the cells, along with positive (Doxorubicin) and negative (DMSO) controls.

    • Incubation: Incubate the plate for 24, 48, and 72 hours.

    • Staining: Add Hoechst 33342 and a membrane-impermeable dye to the wells and incubate.

    • Image Acquisition: Acquire images using an HCS platform with appropriate filter sets for the chosen dyes.

Data Presentation:

Concentration of (S)-AranidipineTotal Cell Count (Normalized to Control)% Cytotoxicity (PI-Positive Cells)Nuclear Area (µm²)
Vehicle (DMSO)1.02.5 ± 0.5150 ± 10
0.1 µM0.98 ± 0.052.8 ± 0.6148 ± 12
1 µM0.95 ± 0.073.1 ± 0.7145 ± 11
10 µM0.90 ± 0.084.5 ± 1.0140 ± 15
100 µM0.75 ± 0.1015.2 ± 2.5130 ± 20
Doxorubicin (Positive Control)0.20 ± 0.0585.0 ± 5.095 ± 18

Apoptosis Assay

Application Note:

This assay distinguishes between apoptotic and necrotic cell death induced by (S)-Aranidipine. It simultaneously measures key markers of apoptosis, such as caspase activation and changes in mitochondrial membrane potential. While some studies suggest calcium channel blockers may have complex effects on apoptosis, this assay will clarify the specific apoptotic response to (S)-Aranidipine.[10]

Experimental Protocol:

  • Cell Lines: As described in the Cytotoxicity Assay.

  • Reagents and Materials:

    • (S)-Aranidipine

    • Hoechst 33342

    • Annexin V-FITC (or another phosphatidylserine-binding probe)

    • MitoTracker™ Red CMXRos (or other mitochondrial membrane potential-sensitive dye)

    • Positive Control: Staurosporine (a potent apoptosis inducer)

    • Negative Control: Vehicle (DMSO)

  • Workflow:

    Apoptosis_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis p1 Seed Cells p2 Incubate (24h) p1->p2 t1 Add (S)-Aranidipine, Positive/Negative Controls p2->t1 t2 Incubate (6-48h) t1->t2 s1 Add Hoechst 33342, Annexin V & MitoTracker t2->s1 s2 Incubate (30 min) s1->s2 a1 Image Acquisition (HCS Platform) s2->a1 a2 Image Analysis (Apoptotic Markers) a1->a2

    Apoptosis Assay Experimental Workflow.
  • Detailed Steps:

    • Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.

    • Incubation: Incubate for time points relevant to apoptosis (e.g., 6, 12, 24, 48 hours).

    • Staining: Add the staining solution containing Hoechst 33342, Annexin V, and MitoTracker™ Red CMXRos.

    • Image Acquisition and Analysis: Acquire and analyze images to quantify the percentage of Annexin V-positive cells and changes in mitochondrial membrane potential.[11][12]

Data Presentation:

Concentration of (S)-Aranidipine% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Mitochondrial Membrane Potential (Normalized Intensity)
Vehicle (DMSO)3.1 ± 0.81.5 ± 0.41.0
0.1 µM3.5 ± 0.91.6 ± 0.50.98 ± 0.04
1 µM4.2 ± 1.12.0 ± 0.60.95 ± 0.06
10 µM8.7 ± 2.24.5 ± 1.20.85 ± 0.08
100 µM25.4 ± 4.512.1 ± 2.80.60 ± 0.10
Staurosporine (Positive Control)65.2 ± 6.120.5 ± 3.50.35 ± 0.07

Cell Cycle Assay

Application Note:

This assay determines the effect of (S)-Aranidipine on cell cycle progression. Alterations in intracellular calcium levels can impact cell cycle checkpoints. This HCS assay uses a DNA content stain to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Some dihydropyridines have been shown to induce G1 phase arrest in certain cancer cell lines.[3]

Experimental Protocol:

  • Cell Lines: As described in the Cytotoxicity Assay.

  • Reagents and Materials:

    • (S)-Aranidipine

    • Hoechst 33342 or DAPI (for DNA content staining)

    • Positive Control: Nocodazole (induces G2/M arrest)

    • Negative Control: Vehicle (DMSO)

    • Fixation and permeabilization buffers (e.g., ethanol, Triton X-100)

  • Workflow:

    CellCycle_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_fixperm Fixation & Permeabilization cluster_stain_analyze Staining & Analysis p1 Seed Cells p2 Incubate (24h) p1->p2 t1 Add (S)-Aranidipine, Positive/Negative Controls p2->t1 t2 Incubate (24-48h) t1->t2 fp1 Fix Cells t2->fp1 fp2 Permeabilize Cells fp1->fp2 sa1 Stain with Hoechst 33342 fp2->sa1 sa2 Image Acquisition & Analysis (DNA Content Histogram) sa1->sa2

    Cell Cycle Assay Experimental Workflow.
  • Detailed Steps:

    • Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.

    • Incubation: Incubate for 24 and 48 hours.

    • Fixation and Permeabilization: Fix and permeabilize the cells to allow the DNA dye to enter the nucleus.

    • Staining: Stain with a stoichiometric DNA dye like Hoechst 33342.

    • Image Acquisition and Analysis: Acquire images and use software to measure the integrated nuclear intensity for each cell. Generate histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Data Presentation:

Concentration of (S)-Aranidipine% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
0.1 µM56.1 ± 3.328.0 ± 2.415.9 ± 1.7
1 µM58.9 ± 3.526.3 ± 2.214.8 ± 1.6
10 µM65.4 ± 4.020.1 ± 1.914.5 ± 1.5
100 µM72.8 ± 4.515.3 ± 1.511.9 ± 1.3
Nocodazole (Positive Control)10.5 ± 2.015.2 ± 2.574.3 ± 5.0

Calcium Flux Assay

Application Note:

This assay directly measures the primary pharmacological effect of (S)-Aranidipine on intracellular calcium dynamics. Using a fluorescent calcium indicator, this HCS assay will monitor changes in intracellular calcium concentration in response to a depolarizing stimulus in the presence of (S)-Aranidipine. This provides a functional readout of L-type calcium channel blockade.

Experimental Protocol:

  • Cell Lines: As described in the Cytotoxicity Assay.

  • Reagents and Materials:

    • (S)-Aranidipine

    • Fluo-4 AM or other suitable calcium indicator dye

    • Potassium Chloride (KCl) solution (for depolarization)

    • Positive Control: Nifedipine (a well-characterized L-type calcium channel blocker)

    • Negative Control: Vehicle (DMSO)

  • Workflow:

    CalciumFlux_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_analysis Analysis p1 Seed Cells p2 Incubate (24h) p1->p2 l1 Load with Fluo-4 AM p2->l1 l2 Incubate (30-60 min) l1->l2 t1 Add (S)-Aranidipine, Positive/Negative Controls l2->t1 t2 Incubate (15-30 min) t1->t2 a1 Acquire Baseline Fluorescence t2->a1 a2 Inject KCl & Acquire Kinetic Data a1->a2 a3 Analyze Calcium Transients a2->a3

    Calcium Flux Assay Experimental Workflow.
  • Detailed Steps:

    • Cell Plating: Seed cells as previously described.

    • Dye Loading: Load cells with a calcium indicator dye such as Fluo-4 AM.[15]

    • Compound Addition: Add (S)-Aranidipine, positive, and negative controls.

    • Image Acquisition: Use an HCS platform with kinetic imaging capabilities. Acquire baseline fluorescence, then inject a depolarizing stimulus (e.g., KCl) and continue to acquire images to capture the calcium transient.

    • Data Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence intensity, time to peak, and area under the curve.[16][17]

Data Presentation:

Concentration of (S)-AranidipinePeak Fluorescence Intensity (Normalized to Control)Time to Peak (seconds)Area Under the Curve (Normalized to Control)
Vehicle (DMSO)1.05.2 ± 0.51.0
0.01 µM0.85 ± 0.085.5 ± 0.60.82 ± 0.07
0.1 µM0.52 ± 0.066.1 ± 0.70.48 ± 0.05
1 µM0.21 ± 0.046.8 ± 0.80.19 ± 0.03
10 µM0.05 ± 0.02N/A0.04 ± 0.01
Nifedipine (Positive Control)0.15 ± 0.037.2 ± 0.90.13 ± 0.02

(S)-Aranidipine Signaling Pathway

The primary mechanism of action of (S)-Aranidipine is the blockade of L-type calcium channels, which are predominantly found in vascular smooth muscle cells and cardiac muscle.[1] This blockade reduces the influx of calcium ions, leading to a cascade of downstream cellular effects.

Aranidipine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol aranidipine (S)-Aranidipine ltcc L-type Calcium Channel (Cav1.2) aranidipine->ltcc Blocks ca_in Ca²⁺ Influx ca_cytosol ↓ Intracellular [Ca²⁺] ca_in->ca_cytosol Reduced depolarization Depolarization depolarization->ltcc Activates calmodulin Calmodulin ca_cytosol->calmodulin Less Activation vasodilation Vasodilation ca_cytosol->vasodilation Results in camk CaMKII calmodulin->camk Less Activation mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Less Activation mlc Myosin Light Chain mlck->mlc Less Phosphorylation mlc_p Phosphorylated MLC contraction Smooth Muscle Contraction mlc_p->contraction Leads to

(S)-Aranidipine's effect on vascular smooth muscle contraction.

By blocking the L-type calcium channels, (S)-Aranidipine reduces the influx of calcium into vascular smooth muscle cells.[2] This leads to decreased activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is reduced, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its antihypertensive effect.[1] In cardiac cells, a similar reduction in calcium influx can affect contractility and heart rate.[18][19][20]

References

Application Notes and Protocols for Chiral Separation of Aranidipine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aranidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Like many dihydropyridines, Aranidipine possesses a chiral center at the C4 position of the dihydropyridine ring, and thus exists as a pair of enantiomers. It has been reported that the pharmacological activity of such compounds often resides primarily in one enantiomer. Therefore, the ability to separate and quantify the individual enantiomers of Aranidipine is crucial for pharmacokinetic studies, quality control of bulk drug and pharmaceutical formulations, and to meet regulatory requirements.

While a specific, officially published HPLC method for the chiral separation of Aranidipine was not found in a comprehensive literature search, this document provides a detailed, robust, and scientifically-sound hypothetical method. This proposed method is based on established and successful chiral separation techniques for structurally similar 1,4-dihydropyridine compounds. Polysaccharide-based chiral stationary phases (CSPs), particularly amylose and cellulose derivatives, have demonstrated broad applicability for the enantioseparation of this class of drugs.

This application note details a proposed method utilizing a Chiralpak AD-H column, an amylose-based CSP, which is a common and effective choice for the chiral resolution of 1,4-dihydropyridine enantiomers.

Proposed HPLC Method Parameters

A summary of the proposed HPLC conditions for the chiral separation of Aranidipine enantiomers is provided in the table below.

ParameterRecommended Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 238 nm
Injection Volume 10 µL
Diluent Mobile Phase

Hypothetical Quantitative Data

The following table presents expected, hypothetical quantitative data for the chiral separation of Aranidipine enantiomers based on the proposed method. These values are typical for the separation of similar 1,4-dihydropyridine compounds on a polysaccharide-based CSP.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
AranidipineEnantiomer 1~ 8.5\multirow{2}{*}{> 2.0}
Enantiomer 2~ 10.2

Experimental Protocols

1. Reagents and Materials

  • Aranidipine racemic standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Preparation of Standard Solution

  • Accurately weigh 10 mg of the Aranidipine racemic standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Operation

  • Install the Chiralpak AD-H column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 238 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).

6. Data Analysis

  • Identify the peaks corresponding to the two Aranidipine enantiomers in the chromatogram.

  • Determine the retention time for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) Where:

    • t₁ and t₂ are the retention times of the two enantiomers.

    • w₁ and w₂ are the peak widths at the base of the two enantiomers.

  • For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.

  • Determine the concentration of each enantiomer in unknown samples by comparing their peak areas to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase (Hexane/IPA/DEA) HPLC HPLC System (Chiralpak AD-H) MobilePhase->HPLC Standard Standard Solution (Racemic Aranidipine) Standard->HPLC Detection UV Detection (238 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area, Resolution) Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of Aranidipine enantiomers by HPLC.

Application Note & Protocol: Chiral Separation of (S)- and (R)-Aranidipine using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the enantioseparation of (S)- and (R)-Aranidipine using capillary electrophoresis (CE). Aranidipine, a 1,4-dihydropyridine calcium channel blocker, possesses a chiral center, leading to two enantiomers with potentially different pharmacological and toxicological profiles. The control of the enantiomeric composition of such pharmaceuticals is a critical aspect of drug development and quality control. Capillary electrophoresis, with the addition of chiral selectors to the background electrolyte, offers a powerful technique for achieving this separation due to its high efficiency, rapid method development, and low consumption of reagents.[1][2] This protocol outlines a systematic approach to developing and optimizing a CE method for Aranidipine, based on established methods for structurally similar dihydropyridine derivatives. The use of cyclodextrins as chiral selectors is highlighted as a primary strategy.

Introduction to Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high electric field.[3] For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE).[1][4] Cyclodextrins (CDs) are widely used chiral selectors in CE for their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte.[5][6] The different formation constants of these complexes lead to different apparent electrophoretic mobilities for the enantiomers, enabling their separation.[1][5]

The general principle involves the differential interaction of the (S)- and (R)-enantiomers with the chiral selector, leading to a difference in their migration times.

G cluster_capillary Capillary cluster_separation Separation Analyte (S)-Aranidipine (R)-Aranidipine Complex (S)-Aranidipine-CD Complex (R)-Aranidipine-CD Complex Analyte->Complex Interaction Selector Chiral Selector (Cyclodextrin) Separated Separated Enantiomers Complex->Separated Differential Migration

Caption: Principle of Chiral Separation by CE.

Experimental Protocols

This section provides a detailed protocol for the development of a capillary electrophoresis method for the separation of (S)- and (R)-Aranidipine.

Materials and Reagents
  • (S)-Aranidipine and (R)-Aranidipine reference standards

  • Racemic Aranidipine

  • Chiral Selectors: A screening kit of various cyclodextrins is recommended, including:

    • Native Cyclodextrins: α-CD, β-CD, γ-CD

    • Neutral Derivatized Cyclodextrins: Hydroxypropyl-β-CD (HP-β-CD), Methyl-β-CD (M-β-CD), 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)[7]

    • Anionic Derivatized Cyclodextrins: Carboxymethyl-β-CD (CM-β-CD), Sulfobutyl ether-β-CD (SBE-β-CD)

  • Buffer components: Sodium phosphate (monobasic and dibasic), Sodium acetate, Boric acid

  • Acids and Bases for pH adjustment: Phosphoric acid, Sodium hydroxide

  • Organic modifiers (optional): Methanol, Acetonitrile

  • Deionized water (18 MΩ·cm)

  • Fused-silica capillaries (e.g., 50 µm i.d.)

Instrumentation
  • Capillary Electrophoresis system equipped with a diode array detector (DAD) or a UV detector.

  • Data acquisition and analysis software.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of (S)-Aranidipine, (R)-Aranidipine, and racemic Aranidipine (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Store at 4°C.

  • Working Solutions: Dilute the stock solutions with the background electrolyte (BGE) or deionized water to a final concentration suitable for UV detection (e.g., 50-100 µg/mL).

Capillary Conditioning

Proper capillary conditioning is crucial for obtaining reproducible migration times and peak shapes.

  • New Capillary:

    • Rinse with 1 M Sodium Hydroxide for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with the background electrolyte (BGE) for 30 minutes.

  • Daily Conditioning (before first run):

    • Rinse with 0.1 M Sodium Hydroxide for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Rinse with the BGE for 10 minutes.

  • Between Runs:

    • Rinse with 0.1 M Sodium Hydroxide for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3 minutes.

Method Development Workflow

The following workflow is recommended for developing and optimizing the separation method.

G A 1. Chiral Selector Screening B 2. BGE pH Optimization A->B F Separation Achieved? B->F C 3. Chiral Selector Concentration Optimization D 4. Voltage and Temperature Optimization C->D E 5. Method Validation D->E F->A No, try another selector F->C Yes

Caption: Workflow for CE Method Development.

The initial step is to screen different types of cyclodextrins to identify a suitable chiral selector.

  • BGE: 25-50 mM Phosphate buffer at a low pH (e.g., 2.5-3.5) for neutral and a higher pH (e.g., 7.0-9.0) for anionic cyclodextrins.[1][2]

  • Chiral Selector Concentration: 10-20 mM.

  • Applied Voltage: +20 to +25 kV.

  • Temperature: 20-25°C.

  • Detection Wavelength: Based on the UV spectrum of Aranidipine (a starting wavelength of 238 nm can be considered, similar to other dihydropyridines).[1][8]

Inject the racemic Aranidipine solution and evaluate the electropherograms for any signs of peak splitting or broadening, which would indicate a stereoselective interaction.

Once a promising chiral selector is identified, further optimization of the following parameters is necessary to achieve baseline separation with good resolution.

  • BGE pH: The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF), thereby influencing migration times and resolution. Evaluate a pH range around the initial screening pH.

  • Chiral Selector Concentration: The concentration of the CD is a critical parameter. Increasing the concentration generally improves resolution up to a certain point, after which it may plateau or even decrease. A range of 5 to 30 mM is typically investigated.

  • Applied Voltage: Higher voltages lead to shorter analysis times but can cause Joule heating, which may negatively impact resolution. A range of 15 to 30 kV should be evaluated.

  • Temperature: Temperature affects the viscosity of the BGE and the complexation-decomplexation kinetics. A lower temperature often improves resolution. A range of 15 to 30°C is recommended.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method development and validation.

Table 1: Chiral Selector Screening Results

Chiral Selector (Type and Concentration)BGE (Composition and pH)Migration Time (min)Resolution (Rs)Comments
e.g., 15 mM HP-β-CD50 mM Phosphate, pH 3.0t(S)=, t(R)=
e.g., 15 mM CM-β-CD25 mM Phosphate, pH 9.0t(S)=, t(R)=
............

Table 2: Optimized Method Parameters and Performance

ParameterOptimized Value
Capillarye.g., Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolytee.g., 50 mM Sodium Phosphate, pH 3.0
Chiral Selectore.g., 20 mM HP-β-CD
Applied Voltagee.g., +25 kV
Temperaturee.g., 15°C
Injectione.g., Hydrodynamic, 50 mbar for 5 s
Detection Wavelengthe.g., 238 nm
Migration Time (S)-Aranidipine
Migration Time (R)-Aranidipine
Resolution (Rs)
Selectivity (α)

Table 3: Method Validation Summary

Validation Parameter(S)-Aranidipine(R)-Aranidipine
Linearity
Range (µg/mL)e.g., 5 - 100e.g., 5 - 100
Correlation Coefficient (r²)
Precision (%RSD)
Intra-day (n=6)
Inter-day (n=6)
Accuracy (% Recovery)
Low Concentration
Medium Concentration
High Concentration
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)

Conclusion

The provided application note and protocol offer a comprehensive framework for the development and validation of a capillary electrophoresis method for the enantioseparation of (S)- and (R)-Aranidipine. By systematically screening chiral selectors and optimizing key electrophoretic parameters, a robust and reliable method can be established for the routine analysis of Aranidipine enantiomers in pharmaceutical research, development, and quality control settings. The principles and specific conditions described for related dihydropyridine compounds serve as an excellent starting point for this endeavor.[1][7]

References

Application Notes and Protocols: (S)-Aranidipine in 3D Cell Culture Models of Vascular Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models of vascular tissue are increasingly recognized for their physiological relevance in drug discovery and development, offering significant advantages over traditional 2D monolayer cultures.[1][2][3] These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, which are crucial for predicting drug efficacy and toxicity.[1][2][3] (S)-Aranidipine, a dihydropyridine calcium channel blocker, is primarily used for the treatment of hypertension.[4][5] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[4][6][7] Some studies suggest it may also affect T-type calcium channels.[8] This document provides detailed application notes and protocols for evaluating the effects of (S)-Aranidipine in 3D vascular tissue models.

Mechanism of Action of (S)-Aranidipine

(S)-Aranidipine is a potent calcium channel antagonist that exhibits high selectivity for vascular smooth muscle cells over cardiac muscle.[4][6] The primary mechanism involves blocking the influx of extracellular calcium ions through L-type calcium channels. This reduction in intracellular calcium concentration inhibits the contractile machinery of vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[4][6]

Aranidipine_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Aranidipine (S)-Aranidipine Aranidipine->Ca_channel Blocks Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx

Figure 1: Mechanism of action of (S)-Aranidipine in vascular smooth muscle cells.

Data Presentation: Effects of (S)-Aranidipine on 3D Vascular Spheroids

The following tables present exemplary data on the effects of (S)-Aranidipine on 3D vascular spheroids composed of human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs).

(S)-Aranidipine Concentration (µM)Spheroid Diameter (µm) ± SD (48h)Cell Viability (%) ± SD (48h)
0 (Control)450 ± 1598 ± 2
0.1448 ± 1897 ± 3
1452 ± 1295 ± 4
10430 ± 2085 ± 5
100380 ± 2570 ± 6

Table 1: Effect of (S)-Aranidipine on Vascular Spheroid Size and Viability.

(S)-Aranidipine Concentration (µM)Angiogenic Sprout Length (µm) ± SD (72h)Number of Sprouts per Spheroid ± SD (72h)
0 (Control)150 ± 2025 ± 4
0.1145 ± 2224 ± 5
1120 ± 1818 ± 3
1080 ± 1510 ± 2
10040 ± 105 ± 2

Table 2: Anti-Angiogenic Effects of (S)-Aranidipine in a 3D Sprouting Assay.

TreatmentAgonist (Phenylephrine)Vasoconstriction (% decrease in diameter) ± SD
Control1 µM30 ± 5
(S)-Aranidipine (1 µM)1 µM10 ± 3
(S)-Aranidipine (10 µM)1 µM2 ± 1

Table 3: Vasodilatory Effect of (S)-Aranidipine on Pre-constricted Vascular Spheroids.

Experimental Protocols

Protocol 1: Formation of 3D Vascular Spheroids

This protocol describes the generation of co-culture spheroids of HUVECs and VSMCs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Vascular Smooth Muscle Cells (VSMCs)

  • Endothelial Cell Growth Medium

  • Smooth Muscle Cell Growth Medium

  • Ultra-low attachment 96-well plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture HUVECs and VSMCs separately in their respective growth media to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin and centrifuge the cell suspensions.

  • Resuspend each cell type in endothelial cell growth medium and perform a cell count.

  • Prepare a mixed cell suspension of HUVECs and VSMCs at a ratio of 4:1 (or as optimized for the specific cell lines) with a final density of 2,000 cells per 200 µL.

  • Dispense 200 µL of the mixed cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for spheroid formation.

Protocol 2: Assessment of (S)-Aranidipine on Spheroid Viability and Size

Materials:

  • 3D Vascular Spheroids (from Protocol 1)

  • (S)-Aranidipine stock solution (in DMSO)

  • Culture medium

  • CellTiter-Glo® 3D Cell Viability Assay

  • Microplate reader with luminescence detection

  • Imaging system with a calibrated microscope

Procedure:

  • Prepare serial dilutions of (S)-Aranidipine in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • After 24 hours of spheroid formation, carefully replace 100 µL of the medium in each well with 100 µL of the prepared (S)-Aranidipine dilutions or vehicle control.

  • Incubate for the desired time point (e.g., 48 hours).

  • For Size Assessment:

    • Image the spheroids in each well using a brightfield microscope.

    • Measure the diameter of each spheroid using image analysis software.

  • For Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Protocol 3: 3D Angiogenesis (Sprouting) Assay

Materials:

  • 3D Vascular Spheroids

  • Collagen Type I or Matrigel®

  • Basal medium (without growth factors)

  • (S)-Aranidipine dilutions

Procedure:

  • Prepare a neutralized collagen type I solution or thaw Matrigel® on ice.

  • Carefully transfer individual spheroids from the ultra-low attachment plate into the collagen or Matrigel® solution.

  • Dispense 50 µL of the spheroid-matrix mixture into each well of a pre-chilled 96-well plate.

  • Allow the matrix to polymerize at 37°C for 30-60 minutes.

  • Gently add 100 µL of basal medium containing the desired concentrations of (S)-Aranidipine or vehicle control to each well.

  • Incubate for 24-72 hours to allow for angiogenic sprouting.

  • Image the spheroids and their sprouts at various time points.

  • Quantify the angiogenic response by measuring the average length and number of sprouts per spheroid using image analysis software.

Protocol 4: Vasoconstriction and Vasodilation Assay

Materials:

  • Mature 3D Vascular Spheroids (cultured for 5-7 days)

  • Phenylephrine (or other vasoconstrictor)

  • (S)-Aranidipine dilutions

  • Live-cell imaging system

Procedure:

  • Transfer mature spheroids to an imaging plate.

  • Acquire baseline images of the spheroids.

  • To induce vasoconstriction, add phenylephrine to the medium at a final concentration of 1 µM.

  • Image the spheroids every 5 minutes for 30 minutes to monitor the change in diameter.

  • After constriction has stabilized, add (S)-Aranidipine at various concentrations to the wells.

  • Continue imaging for another 60 minutes to observe and quantify the vasodilation (increase in spheroid diameter).

  • Calculate the percentage change in diameter relative to the baseline and constricted states.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Culture HUVECs & VSMCs Spheroid_Formation 2. Form 3D Spheroids Cell_Culture->Spheroid_Formation Drug_Prep 3. Prepare (S)-Aranidipine Dilutions Spheroid_Formation->Drug_Prep Treatment_App 4. Treat Spheroids Drug_Prep->Treatment_App Assay1 5a. Viability & Size Assay Treatment_App->Assay1 Assay2 5b. Angiogenesis Assay Treatment_App->Assay2 Assay3 5c. Vasoconstriction Assay Treatment_App->Assay3 Data_Analysis 6. Image & Data Analysis Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Signaling_Pathway cluster_downstream Downstream Effects Aranidipine (S)-Aranidipine Ca_Channel L-type Ca²⁺ Channel Aranidipine->Ca_Channel Inhibits Intra_Ca ↓ Intracellular Ca²⁺ Ca_Channel->Intra_Ca Vasodilation Vasodilation Intra_Ca->Vasodilation Anti_Angiogenesis ↓ Angiogenesis Intra_Ca->Anti_Angiogenesis VSMC_Proliferation ↓ VSMC Proliferation Intra_Ca->VSMC_Proliferation

References

Application Note and Protocols: Utilizing Reporter Gene Assays to Elucidate the Impact of (S)-Aranidipine on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker used primarily for the management of hypertension.[1][2] Its principal mechanism of action is the inhibition of L-type and T-type voltage-gated calcium channels, which reduces the influx of extracellular calcium into cells.[1][3][4] This modulation of intracellular calcium concentration can, in turn, influence various signaling pathways that regulate gene expression. Furthermore, studies have indicated that aranidipine may uniquely elevate intracellular cAMP levels and activate Protein Kinase A (PKA), suggesting effects beyond simple calcium channel blockade.[5]

Reporter gene assays are powerful tools for investigating the effects of small molecules on specific signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a specific DNA response element. The activity of the reporter gene serves as a proxy for the activity of transcription factors that bind to that response element.

This application note provides a detailed protocol for using a dual-luciferase® reporter gene assay to measure the impact of (S)-Aranidipine on two key calcium- and cAMP-sensitive signaling pathways:

  • The Calcineurin-NFAT Pathway: A calcium-dependent pathway where inhibition by (S)-Aranidipine is hypothesized.

  • The PKA-CREB Pathway: A cAMP-dependent pathway where activation by (S)-Aranidipine may occur, based on existing literature.[5]

Hypothesized Signaling Pathways

The following diagrams illustrate the proposed mechanisms by which (S)-Aranidipine may influence the NFAT and CREB signaling pathways.

Caption: Hypothesized inhibition of the Calcineurin-NFAT pathway by (S)-Aranidipine.

Caption: Hypothesized activation of the PKA-CREB pathway by (S)-Aranidipine.

Experimental Workflow

The overall experimental procedure is outlined below.

experimental_workflow start Start: Seed HEK293T cells in 96-well plate transfect Co-transfect cells with: 1. Reporter Plasmid (NFAT-Luc or CRE-Luc) 2. Control Plasmid (Renilla-Luc) start->transfect incubate1 Incubate for 24 hours (for plasmid expression) transfect->incubate1 treat Treat cells with varying concentrations of (S)-Aranidipine and controls incubate1->treat incubate2 Incubate for 6-24 hours (treatment duration) treat->incubate2 lyse Lyse cells using Passive Lysis Buffer incubate2->lyse measure Perform Dual-Luciferase® Assay: 1. Measure Firefly Luciferase activity 2. Measure Renilla Luciferase activity lyse->measure analyze Data Analysis: - Normalize Firefly to Renilla activity - Calculate Fold Change vs. Vehicle measure->analyze end End: Generate dose-response curves and determine EC₅₀/IC₅₀ analyze->end

Caption: Workflow for the dual-luciferase reporter gene assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a dual-luciferase system for internal normalization of transfection efficiency and cell viability.[6][7]

I. Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells (or other appropriate cell line).

  • Reporter Plasmids:

    • pGL4.30[luc2P/NFAT-RE/Hygro] Vector (for NFAT pathway)

    • pGL4.29[luc2P/CRE/Hygro] Vector (for CREB pathway)[8][9]

  • Normalization Control Plasmid: pGL4.74[hRluc/TK] Vector (constitutively expresses Renilla luciferase).

  • (S)-Aranidipine: Stock solution in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega E1910).

  • Buffers and Solutions: Phosphate-Buffered Saline (PBS), DMSO (vehicle control), 0.05% Trypsin-EDTA.

  • Equipment: 96-well white, clear-bottom tissue culture plates, luminometer, standard cell culture equipment.

II. Cell Culture and Seeding
  • Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.

  • Wash cells with PBS, then detach using Trypsin-EDTA.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

  • Incubate for 24 hours at 37°C with 5% CO₂ until cells are ~70-80% confluent.

III. Co-transfection of Plasmids
  • For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 10:1 of the reporter plasmid to the normalization control plasmid.[7]

    • Reporter Plasmid (NFAT-Luc or CRE-Luc): 100 ng

    • Control Plasmid (Renilla-Luc): 10 ng

  • Dilute the plasmids and transfection reagent in serum-free medium (e.g., Opti-MEM™).

  • Add the transfection complex dropwise to each well.

  • Gently swirl the plate to mix.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for plasmid expression.

IV. (S)-Aranidipine Treatment
  • Prepare serial dilutions of (S)-Aranidipine in culture medium. A suggested concentration range is 0.1 nM to 10 µM.

  • Prepare a vehicle control (DMSO) at the same final concentration as the highest (S)-Aranidipine dose.

  • For pathway stimulation (optional but recommended):

    • NFAT Pathway: Add a known activator like Ionomycin (1 µM) + PMA (50 ng/mL) to positive control wells.[10]

    • CREB Pathway: Add a known activator like Forskolin (10 µM) to positive control wells.[9]

  • Carefully aspirate the transfection medium from the wells.

  • Add 100 µL of the prepared (S)-Aranidipine dilutions, vehicle, or positive controls to the appropriate wells.

  • Incubate for an additional 6-18 hours at 37°C with 5% CO₂.

V. Dual-Luciferase® Assay
  • Equilibrate the 96-well plate and assay reagents to room temperature.

  • Aspirate the medium from the wells and gently wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Following the Dual-Luciferase® Reporter Assay System protocol:[6]

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

    • Place the plate in the luminometer and measure the firefly luciferase activity (Reading 1).

    • Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla reaction.

    • Measure the Renilla luciferase activity (Reading 2).

VI. Data Analysis
  • Normalization: For each well, calculate the ratio of firefly to Renilla luciferase activity.

    • Normalized Ratio = Reading 1 (Firefly) / Reading 2 (Renilla)

  • Fold Change Calculation: Determine the fold change in reporter activity relative to the vehicle control.

    • Fold Change = Normalized Ratio (Sample) / Average Normalized Ratio (Vehicle Control)

  • Plot the Fold Change against the log concentration of (S)-Aranidipine to generate a dose-response curve and determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).

Data Presentation

The quantitative results should be summarized in a clear, tabular format.

Table 1: Hypothetical Dose-Response Data for (S)-Aranidipine on NFAT- and CREB-Mediated Gene Expression

(S)-Aranidipine (µM) Pathway Avg. Firefly RLU Avg. Renilla RLU Normalized Ratio (Firefly/Renilla) Fold Change vs. Vehicle
0 (Vehicle)NFAT85,43012,1507.031.00
0.001NFAT81,20012,3006.600.94
0.01NFAT65,77011,9805.490.78
0.1NFAT44,10012,0503.660.52
1NFAT22,50011,8901.890.27
10NFAT10,30012,1000.850.12
0 (Vehicle)CREB15,60011,9901.301.00
0.001CREB17,80012,0101.481.14
0.01CREB25,40012,2502.071.59
0.1CREB41,50011,9503.472.67
1CREB68,90012,1105.694.38
10CREB72,30011,9806.034.64

RLU: Relative Light Units

Interpretation of Results
  • NFAT Pathway: The hypothetical data in Table 1 shows a dose-dependent decrease in the normalized reporter activity, resulting in a fold change significantly below 1.0. This would support the hypothesis that (S)-Aranidipine inhibits the calcium-dependent NFAT signaling pathway.

  • CREB Pathway: Conversely, the data for the CREB pathway shows a dose-dependent increase in reporter activity. This would align with previous findings that aranidipine can increase intracellular cAMP, leading to the activation of the PKA-CREB signaling axis.[5]

The dual-luciferase reporter gene assay is a robust and sensitive method for quantifying the impact of (S)-Aranidipine on specific gene regulatory pathways. By targeting both the NFAT and CREB response elements, researchers can dissect the compound's dual mechanism, revealing both inhibitory effects on calcium-dependent signaling and potential activating effects on cAMP-mediated pathways. This detailed understanding is crucial for drug development professionals aiming to characterize the full pharmacological profile of (S)-Aranidipine and other calcium channel blockers.

References

Application Notes and Protocols for In Vivo Administration of (S)-Aranidipine in Rodent Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of (S)-Aranidipine in rodent models of hypertension. This document includes an overview of the compound, its mechanism of action, detailed experimental protocols, and representative data.

Introduction to (S)-Aranidipine

(S)-Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][3] This action leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][4] Aranidipine is known for its high vascular selectivity, primarily targeting blood vessels rather than the heart, which minimizes cardiac side effects.[3][5] It also has two active metabolites, M-1α and M-1β, which contribute to its hypotensive activity.[6][7] Studies have shown that aranidipine is more potent in reducing blood pressure compared to some other dihydropyridines.[6]

Mechanism of Action

(S)-Aranidipine is a calcium antagonist that primarily blocks L-type calcium channels.[1][3] In hypertensive states, the influx of extracellular calcium through these channels into vascular smooth muscle cells is elevated, leading to vasoconstriction and increased blood pressure. By blocking these channels, (S)-Aranidipine reduces the intracellular calcium concentration, which in turn inhibits the contractile machinery of the smooth muscle, leading to vasodilation and a lowering of blood pressure.[4] Additionally, aranidipine and its metabolites have been shown to inhibit T-type calcium channels, which may contribute to its pharmacological effects.[8] The active metabolite M-1 has been noted to predominantly dilate afferent arterioles in the kidneys.[5][9]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ LTypeChannel L-Type Ca²⁺ Channel Ca_ext->LTypeChannel Influx Ca_int Intracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction LTypeChannel->Ca_int Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension Aranidipine (S)-Aranidipine Aranidipine->LTypeChannel Blocks BloodPressure Reduced Blood Pressure Aranidipine->BloodPressure Leads to

Mechanism of (S)-Aranidipine Action.

Quantitative Data Presentation

Treatment GroupAnimal ModelDose (Oral)DurationBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)Reference
Control (Untreated)SHR-3 weeks154-187201.7 ± 6.5Increase[8]
NifedipineSHR10 mg/kg/day3 weeks154-187~171.7~-30[8]

Note: SBP stands for Systolic Blood Pressure. Data is presented as mean ± standard error of the mean where available.

Studies on other dihydropyridines like nifedipine in conscious SHR have indicated that a decrease in blood pressure can occur without a significant change in heart rate.[10]

Experimental Protocols

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted model for studying primary hypertension.[11] Hypertension in these rats develops around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[11]

In Vivo Administration of (S)-Aranidipine

This protocol describes the oral administration of (S)-Aranidipine to SHRs.

Materials:

  • (S)-Aranidipine

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1-3 mL)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, prepare a homogenous suspension of (S)-Aranidipine in the chosen vehicle. A common dose for dihydropyridine calcium channel blockers in rats is in the range of 3-10 mg/kg.[4]

    • Vortex the solution thoroughly before each use to ensure uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

    • For chronic studies, administer the dose at the same time each day.

Blood Pressure Measurement

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[1][3][12]

Materials:

  • Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and control unit)

  • Warming chamber or pad

Procedure:

  • Acclimatization:

    • Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[1]

  • Measurement:

    • Warm the rat's tail to a temperature of 32-34°C to detect the tail pulse.

    • Place the rat in the restrainer.

    • Position the tail cuff and pulse sensor on the proximal part of the tail.

    • The system will automatically inflate and then slowly deflate the cuff while the sensor detects the return of blood flow.

    • Record the systolic blood pressure. Some systems can also measure diastolic and mean arterial pressure.

    • Take multiple readings for each animal at each time point and average them to ensure accuracy.

Workflow for In Vivo Hypertension Study.

References

Troubleshooting & Optimization

Improving the solubility and stability of (S)-Aranidipine in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility and stability of (S)-Aranidipine in cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (S)-Aranidipine and why is its solubility a concern for in vitro experiments?

A1: (S)-Aranidipine is a dihydropyridine derivative and a potent L-type calcium channel blocker.[1][2] Like many compounds in its class, it is a hydrophobic molecule with very low aqueous solubility (predicted water solubility is approximately 0.0112 mg/mL).[3] This poor solubility can lead to precipitation when preparing solutions in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. The (S) enantiomer is reported to be responsible for most of the racemate's pharmacological activity.[4]

Q2: What is the recommended solvent for preparing a stock solution of (S)-Aranidipine?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of (S)-Aranidipine for in vitro use.[5][6] Solubility in DMSO can be as high as 125 mg/mL, though achieving this may require ultrasonication.[5] It is crucial to use a new or anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[5]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 1% (v/v).[7] For many cell lines, it is advisable to maintain a final DMSO concentration below 0.5% or even 0.1% to ensure that observed effects are due to the drug and not the solvent.[6] Always include a vehicle control (media with the same final concentration of DMSO, but without the drug) in your experiments.[6]

Q4: How should I store my (S)-Aranidipine stock solution?

A4: (S)-Aranidipine is unstable in solution.[5] It is highly recommended to prepare solutions freshly before each experiment.[5] If storage is necessary, prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -20°C or -80°C for short periods.[8] Powdered (S)-Aranidipine should be stored at -20°C for up to 3 years.[5]

Q5: Can I dissolve (S)-Aranidipine directly in cell culture media?

A5: No. Due to its very low aqueous solubility, attempting to dissolve (S)-Aranidipine directly in cell culture media will be ineffective and lead to an unknown and unquantifiable final concentration. The proper method is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be serially diluted into the culture medium.[6][7]

Q6: How long is (S)-Aranidipine stable once diluted in cell culture media?

A6: The compound's stability in solution is poor.[5] Furthermore, making stock solutions in media, especially those containing serum, is not recommended as the drug may interact with media components, reducing its stability and half-life.[8] Therefore, the final working solution in cell culture media should be prepared immediately before it is added to the cells and should not be stored.

Section 2: Troubleshooting Guide

Q: My (S)-Aranidipine precipitated when I added the stock solution to my cell culture medium. What went wrong and how can I fix it?

A: Precipitation upon dilution of a DMSO stock into aqueous media is a common problem for hydrophobic compounds.[7][9] Here are the likely causes and solutions:

  • High Final Solvent Concentration: The concentration of DMSO in your final working solution may be too high.

    • Solution: Decrease the final DMSO concentration by using a more concentrated initial stock or by performing serial dilutions. Ensure the final concentration is well below 1%.[7]

  • Improper Mixing Technique: Adding the stock solution directly to a large volume of media without adequate mixing can cause localized supersaturation and immediate precipitation.[10]

    • Solution 1 (Pre-warming): Gently pre-warm the cell culture medium to 37°C before adding the drug stock.

    • Solution 2 (Vortexing): Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

    • Solution 3 (Three-Step Dilution): For particularly difficult compounds, a three-step protocol can be effective.[7] First, dissolve the compound in DMSO. Second, dilute this stock into a small, intermediate volume of serum-free media. Finally, dilute this intermediate solution to the final desired concentration in your complete cell culture medium.[7]

  • Concentration Exceeds Solubility Limit: The desired final concentration of (S)-Aranidipine may exceed its thermodynamic solubility limit in the aqueous medium, even with a low DMSO concentration.

    • Solution 1 (Use Serum): If your experimental design allows, prepare the final dilution in media containing fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic drugs and help keep them in solution.[3]

    • Solution 2 (Use Solubilizing Agents): Consider using formulation aids like cyclodextrins. A formulation using 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) has been shown to improve the solubility of Aranidipine.[5] This should be tested for compatibility with your specific cell line and assay.

Q: I'm observing unexpected cell toxicity or inconsistent results between experiments. Could this be related to the drug's solubility or stability?

A: Yes, both solubility and stability issues can lead to such problems.

  • Solvent Toxicity: Ensure your vehicle control (media + DMSO) shows no toxicity. If it does, you must lower the final DMSO concentration in all experimental conditions.[6]

  • Drug Precipitation: Micro-precipitation may not be visible to the naked eye but can result in cells being exposed to a lower, inconsistent concentration of the drug. This can lead to a lack of dose-response or poor reproducibility.

    • Solution: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant to treat your cells. This will remove any precipitated drug crystals. Be aware that this will also lower the effective concentration, which should be quantified if possible.

  • Drug Degradation: Since (S)-Aranidipine is unstable in solution, using a working solution that was not freshly prepared can lead to a loss of potency and inconsistent results.[5]

    • Solution: Always prepare the final working solution in media immediately before adding it to your cells. Do not store or reuse diluted solutions.[5]

Section 3: Data Presentation

Table 1: Solubility of (S)-Aranidipine

SolventPredicted/Reported SolubilitySourceNotes
Water0.0112 mg/mL[3]Poorly soluble.
DMSO≥ 125 mg/mL (321.86 mM)[5]Requires sonication. Use of anhydrous DMSO is recommended.
DMSO/PEG300/Tween-80/Saline≥ 2.08 mg/mL (5.36 mM)[5]Formulation for in vivo use, but demonstrates co-solvent utility.
DMSO/SBE-β-CD/Saline≥ 2.08 mg/mL (5.36 mM)[5]Demonstrates the utility of cyclodextrins as solubilizing agents.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationCriticality
DMSO≤ 0.5% (v/v)High
Ethanol≤ 0.5% (v/v)High

Note: The ideal maximum concentration is cell-line dependent. Always run a vehicle control to test for solvent toxicity.[6]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM (S)-Aranidipine Stock Solution in DMSO

  • Preparation: Work in a sterile biosafety cabinet. Use a new, sealed vial of anhydrous DMSO.

  • Weighing: Accurately weigh out the required amount of (S)-Aranidipine powder (Molar Mass: 388.37 g/mol ). For 1 mL of a 10 mM stock, you will need 3.88 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the (S)-Aranidipine powder.

  • Solubilization: Vortex vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[5]

  • Storage (if necessary): If not for immediate use, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of (S)-Aranidipine Stock into Cell Culture Media

  • Preparation: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Calculation: Calculate the volume of your DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be ≤ 0.5%.

  • Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of the DMSO stock solution dropwise.

  • Final Mix: Cap the tube and invert it gently 2-3 times to ensure homogeneity. Do not vortex excessively as this can damage media components.

  • Application: Use the final working solution immediately. Do not store it.[5][8]

Protocol 3: Basic Protocol for Assessing Solubility in Cell Culture Media

  • Preparation: Add an excess amount of (S)-Aranidipine powder to a sterile tube containing your specific cell culture medium (e.g., DMEM + 10% FBS).

  • Equilibration: Seal the tube and place it on a rotator in a 37°C incubator for 24-48 hours to allow the solution to reach equilibrium.[11]

  • Separation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of (S)-Aranidipine in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This value represents the equilibrium solubility in that specific medium.

Section 5: Visual Guides

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation start Weigh (S)-Aranidipine Powder dissolve Add Anhydrous DMSO start->dissolve mix Vortex and/or Sonicate Until Clear dissolve->mix stock High-Concentration Stock Solution (e.g., 10 mM) mix->stock dilute Add Stock Solution Dropwise While Gently Swirling stock->dilute Calculate for final DMSO conc. <0.5% media Pre-warm Cell Culture Medium to 37°C media->dilute final Final Working Solution (Use Immediately) dilute->final end end final->end Add to Cells

Caption: Recommended workflow for preparing (S)-Aranidipine working solution for cell culture.

G start Precipitate Observed After Adding Stock to Media? check_dmso Is Final DMSO Concentration > 0.5%? start->check_dmso Yes ok No Precipitation: Proceed with Experiment start->ok No lower_dmso Action: Lower final DMSO% by using a more concentrated stock or serial dilution. check_dmso->lower_dmso Yes check_mix Was stock added too quickly or to cold media? check_dmso->check_mix No lower_dmso->start Re-attempt improve_mix Action: Pre-warm media to 37°C. Add stock dropwise while swirling. check_mix->improve_mix Yes check_sol Is desired drug concentration too high for the medium? check_mix->check_sol No improve_mix->start Re-attempt use_serum Option 1: Add/Increase serum concentration in the medium. check_sol->use_serum Likely use_solubilizer Option 2 (Advanced): Use a solubilizing agent like SBE-β-CD. check_sol->use_solubilizer Likely

Caption: Troubleshooting logic for addressing (S)-Aranidipine precipitation in cell culture media.

G ext_ca Extracellular Ca²⁺ channel L-Type Voltage-Gated Ca²⁺ Channel ext_ca->channel Influx int_ca Intracellular Ca²⁺ Concentration channel->int_ca Increases response Vascular Smooth Muscle Contraction int_ca->response Triggers aranidipine (S)-Aranidipine aranidipine->channel Inhibits

Caption: Simplified signaling pathway showing (S)-Aranidipine's mechanism of action.[1][3]

References

Troubleshooting unexpected results in (S)-Aranidipine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Aranidipine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Aranidipine?

(S)-Aranidipine is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2] By blocking the influx of calcium ions into these cells, (S)-Aranidipine leads to vasodilation and a subsequent reduction in blood pressure.[2]

Q2: Does (S)-Aranidipine have any active metabolites?

Yes, (S)-Aranidipine has two active metabolites, M-1α and M-1β.[1][3][4] These metabolites also exhibit hypotensive activity and contribute to the long-lasting effects of the drug.[1][3][4]

Q3: Are there any known off-target effects of (S)-Aranidipine?

(S)-Aranidipine has been shown to inhibit not only L-type calcium channels but also T-type calcium channels.[5][6][7] This could be a source of unexpected results if your experimental system expresses T-type calcium channels and you are assuming specificity for the L-type. Additionally, some studies suggest an effect on alpha-2 adrenoceptors.[3]

Q4: What are the recommended storage conditions for (S)-Aranidipine?

For long-term storage, (S)-Aranidipine should be kept at -20°C. For short-term storage, 4°C is acceptable. It is important to protect the compound from light.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: My cell viability results are inconsistent or show an unexpected increase in viability at high concentrations of (S)-Aranidipine. What could be the cause?

A: Several factors could contribute to these unexpected results:

  • Compound Precipitation: (S)-Aranidipine is a lipophilic compound. At higher concentrations, it may precipitate out of the culture medium, leading to inaccurate results.

    • Troubleshooting:

      • Visually inspect your treatment wells for any signs of precipitation.

      • Consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent and non-toxic across all wells.

  • Interference with Assay Reagents: Some compounds can directly interact with the tetrazolium salts (MTT, XTT) or the formazan product, leading to false-positive or false-negative results.

    • Troubleshooting:

      • Run a cell-free control where you add (S)-Aranidipine to the media and the assay reagent to check for any direct chemical reaction.

  • Off-Target Effects: As mentioned, (S)-Aranidipine can block T-type calcium channels, which may have unexpected effects on cell proliferation and viability depending on the cell type.[5][6][7]

  • Metabolic Alterations: Some drugs can alter cellular metabolism, which can affect the readout of viability assays that are based on metabolic activity.

    • Troubleshooting:

      • Consider using a viability assay with a different readout, such as a dye exclusion assay (e.g., Trypan Blue) or a method that measures ATP content.

Intracellular Calcium Imaging

Q: I am not observing the expected decrease in intracellular calcium, or I am seeing unusual fluorescence artifacts after applying (S)-Aranidipine.

A: This is a critical issue that can arise when using certain fluorescent calcium indicators with dihydropyridine compounds.

  • Interference with Fura-2: Dihydropyridines, like the related compound amlodipine, have been shown to have intrinsic fluorescence that can interfere with the signal from the ratiometric calcium dye Fura-2. This can lead to a misinterpretation of intracellular calcium levels.

    • Troubleshooting:

      • Switch to a longer wavelength dye: Use calcium indicators that are excited at longer wavelengths, such as Rhod-2 or Cal-520, to avoid the autofluorescence of dihydropyridines.

  • Off-Target Effects on Calcium Channels: The inhibition of T-type calcium channels by (S)-Aranidipine could lead to complex changes in intracellular calcium dynamics that differ from the effects of a purely L-type channel blocker.[5][6][7]

Western Blotting

Q: I am having trouble detecting changes in the phosphorylation of target proteins like eNOS or ERK after treatment with (S)-Aranidipine.

A: Western blotting for signaling proteins can be challenging. Here are some potential issues and solutions:

  • Suboptimal Antibody Performance:

    • Troubleshooting:

      • Ensure your primary antibody is validated for detecting the phosphorylated form of your target protein.

      • Optimize antibody concentrations and incubation times.

      • Always include positive and negative controls to validate antibody performance.

  • Transient Signaling Events: The phosphorylation of signaling proteins like ERK and eNOS can be transient.

    • Troubleshooting:

      • Perform a time-course experiment to identify the optimal time point for observing changes after (S)-Aranidipine treatment.

  • Low Protein Abundance or Phosphorylation Stoichiometry: The abundance of the phosphorylated form of your target protein may be low.

    • Troubleshooting:

      • Increase the amount of protein loaded onto the gel.

      • Consider using an immunoprecipitation step to enrich for your protein of interest before running the Western blot.

  • Drug Stability and Activity: Ensure that your (S)-Aranidipine stock solution is fresh and has been stored correctly to maintain its activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for (S)-Aranidipine in the public domain, the following tables provide illustrative data for related dihydropyridine calcium channel blockers to offer a comparative context. Researchers should determine the specific values for (S)-Aranidipine in their experimental systems.

Table 1: Illustrative IC50 Values of Dihydropyridine Calcium Channel Blockers in Vascular Smooth Muscle Cells

CompoundCell TypeAssay ConditionIC50 (nM)
NifedipineRat AortaK+-induced contraction~7.1
AmlodipineRat AortaK+-induced contraction~19.4
BarnidipineRat Aortic RingsDepolarizing conditionsMore potent than Nifedipine

Data presented is for illustrative purposes and is based on published values for other dihydropyridines.[8][9] Specific IC50 values for (S)-Aranidipine should be determined experimentally.

Table 2: Illustrative Effects of Dihydropyridines on Signaling Pathways

CompoundTarget PathwayEffectCell Type
AmlodipineeNOS Phosphorylation (Ser1177)IncreaseEndothelial Cells
AmlodipineeNOS Phosphorylation (Thr495)DecreaseEndothelial Cells
NifedipineERK1/2 ActivationInhibitionVascular Smooth Muscle Cells

This table illustrates the known effects of other dihydropyridines on relevant signaling pathways.[10][11] The specific effects of (S)-Aranidipine on these pathways should be investigated.

Experimental Protocols

General Protocol for Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (S)-Aranidipine in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

General Protocol for Western Blotting (Detection of Phospho-eNOS)
  • Cell Lysis: After treatment with (S)-Aranidipine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total eNOS to normalize the data.

Visualizations

Signaling_Pathway Aranidipine (S)-Aranidipine L_type L-type Ca2+ Channel Aranidipine->L_type Inhibits PKC PKC Activity ↓ Aranidipine->PKC Potential Effect Ca_influx Ca2+ Influx ↓ L_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation eNOS_Thr495 eNOS (Thr495) Phosphorylation ↓ PKC->eNOS_Thr495 eNOS_Ser1177 eNOS (Ser1177) Phosphorylation ↑ PKC->eNOS_Ser1177 Inhibits Phosphorylation NO_production NO Production ↑ eNOS_Thr495->NO_production Inhibits eNOS_Ser1177->NO_production Activates

Caption: (S)-Aranidipine Signaling Pathway

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result Check_Compound Check Compound (Precipitation, Stability) Unexpected_Result->Check_Compound Check_Assay Check Assay Parameters (Reagent Interference, Controls) Unexpected_Result->Check_Assay Consider_Off_Target Consider Off-Target Effects (e.g., T-type Ca2+ channels) Unexpected_Result->Consider_Off_Target Optimize_Protocol Optimize Protocol (Concentration, Time-course) Check_Compound->Optimize_Protocol Check_Assay->Optimize_Protocol Consider_Off_Target->Optimize_Protocol Resolution Resolution Optimize_Protocol->Resolution

References

Technical Support Center: (S)-Aranidipine in In Vitro Vascular Relaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (S)-Aranidipine in in vitro vascular relaxation assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-Aranidipine in vascular relaxation?

A1: (S)-Aranidipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of L-type voltage-dependent calcium channels in vascular smooth muscle cells.[2] By blocking these channels, (S)-Aranidipine prevents the influx of extracellular calcium ions, which is a critical step in the initiation of smooth muscle contraction. This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[2] (S)-Aranidipine also has two active metabolites, M-1α and M-1β, which contribute to its potent and long-lasting vasodilating effects.[2][3]

Q2: What is a typical concentration range for (S)-Aranidipine in an in vitro vascular relaxation assay?

Q3: What is the appropriate vehicle for dissolving (S)-Aranidipine for in vitro studies?

A3: Like many dihydropyridine calcium channel blockers, (S)-Aranidipine is poorly soluble in aqueous solutions. Therefore, a suitable organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. The final concentration of DMSO in the organ bath should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the vascular tissue.

Q4: How can I confirm the viability of my aortic ring preparation?

A4: Before initiating the experiment with (S)-Aranidipine, it is crucial to assess the viability and integrity of the isolated aortic rings. This is typically done by pre-contracting the rings with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60-80 mM). Once a stable contraction is achieved, the functional integrity of the endothelium can be tested by applying an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 1-10 µM). A relaxation of more than 50% of the pre-contracted tone in response to ACh generally indicates a healthy, intact endothelium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No relaxation or weak response to (S)-Aranidipine 1. Inactive compound: The (S)-Aranidipine may have degraded.- Prepare fresh stock solutions for each experiment. - Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light.
2. Damaged L-type calcium channels: The experimental conditions may have compromised the integrity of the calcium channels.- Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared and maintained at 37°C with proper aeration (95% O2, 5% CO2). - Avoid excessive mechanical stress during tissue preparation.
3. Incorrect pre-contraction agent: The vasoconstrictor used may not be optimal for observing the effects of a calcium channel blocker.- Use a high concentration of KCl (e.g., 60-80 mM) to induce contraction primarily through depolarization and activation of L-type calcium channels. This provides a more direct way to assess the inhibitory effect of (S)-Aranidipine.
Inconsistent results between experiments 1. Variability in tissue preparation: Differences in the handling and preparation of the aortic rings can lead to variability.- Standardize the dissection and mounting procedure for the aortic rings. - Ensure the removal of surrounding connective and adipose tissue is consistent.
2. Inconsistent vehicle concentration: The final concentration of the vehicle (e.g., DMSO) in the organ bath may vary between experiments.- Use a consistent, low final concentration of the vehicle (e.g., 0.1% DMSO) for all dilutions of (S)-Aranidipine. - Run a vehicle control to assess any effects of the solvent on vascular tone.
Precipitation of (S)-Aranidipine in the organ bath 1. Poor solubility: The concentration of (S)-Aranidipine may exceed its solubility limit in the aqueous buffer.- Ensure the stock solution is fully dissolved before adding it to the organ bath. - Add the compound to the bath in a cumulative manner, allowing sufficient time for each concentration to equilibrate. - Consider using a solubilizing agent in the vehicle, but validate its inertness on vascular tone first.

Experimental Protocols

Protocol 1: In Vitro Vascular Relaxation Assay Using Isolated Aortic Rings
  • Preparation of Aortic Rings:

    • Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.

  • Mounting of Aortic Rings:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit PSS.

    • Maintain the organ bath at 37°C and continuously aerate with a mixture of 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the PSS every 15-20 minutes.

    • Induce a submaximal contraction with a vasoconstrictor (e.g., 1 µM phenylephrine or 60 mM KCl).

    • Once a stable plateau is reached, assess the endothelial integrity by adding 1-10 µM acetylcholine. A relaxation of >50% indicates an intact endothelium.

    • Wash the rings with PSS to return to the baseline tension.

  • Dose-Response Curve Generation:

    • Pre-contract the aortic rings with a vasoconstrictor to about 80% of the maximal response.

    • Once the contraction is stable, add (S)-Aranidipine cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-contracted tone.

Quantitative Data Summary

Table 1: Comparative Potency of Dihydropyridine Calcium Channel Blockers in In Vitro Vascular Relaxation Assays

CompoundPreparationPre-contraction AgentPotency (IC50 / EC50)Reference
CilnidipineRat aortic ringsDepolarization/Ca2+IC50: 10 nmol/L[4]
AzelnidipineHuman internal mammary artery ringsKClEC50: ~32 nmol/L (-7.49 ± 0.21 log M)[5]
NifedipineFrog atrial fibers-IC50: 0.2 µM[6]
NicardipineFrog atrial fibers-IC50: 1 µM[6]

Note: Data for (S)-Aranidipine is not available in the provided search results. The data for similar compounds are presented for reference.

Visualizations

Signaling Pathway of (S)-Aranidipine-Induced Vasodilation

G cluster_0 Vascular Smooth Muscle Cell S_Aranidipine (S)-Aranidipine L_type_Ca_Channel L-type Ca2+ Channel S_Aranidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Relaxation Relaxation L_type_Ca_Channel->Relaxation Leads to Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of (S)-Aranidipine-induced vascular relaxation.

Experimental Workflow for Generating a Dose-Response Curve

G A Isolate and mount aortic rings B Equilibrate under resting tension A->B C Assess viability and endothelial integrity B->C D Pre-contract with a vasoconstrictor C->D E Cumulative addition of (S)-Aranidipine D->E F Record relaxation response E->F Measure tension G Data analysis: Plot dose-response curve F->G H Calculate EC50/IC50 G->H

Caption: Workflow for a vascular relaxation dose-response experiment.

Troubleshooting Logic for No Vasorelaxation

G Start No relaxation observed? Check_Viability Is tissue viable? (Responds to KCl/ACh) Start->Check_Viability Check_Compound Is (S)-Aranidipine stock solution fresh? Check_Viability->Check_Compound Yes Failure Re-evaluate entire protocol Check_Viability->Failure No Check_Protocol Is the pre-contraction method appropriate? Check_Compound->Check_Protocol Yes Success Problem identified and resolved Check_Compound->Success No (Prepare fresh) Check_Protocol->Success No (Use KCl) Check_Protocol->Failure Yes

Caption: Troubleshooting flowchart for lack of vasorelaxation.

References

Identifying and minimizing off-target effects of (S)-Aranidipine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of (S)-Aranidipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Aranidipine?

(S)-Aranidipine is a dihydropyridine calcium channel blocker.[1][2][3] Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels, which are highly prevalent in vascular smooth muscle cells.[1][2] This inhibition leads to muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[1][2] The (S)-enantiomer is reported to be the more pharmacologically active form of the racemic mixture.[4] Aranidipine is metabolized into two active metabolites, M-1α and M-1β, which also contribute to its overall hypotensive activity.[3][5][6]

Q2: Why is it critical to investigate the off-target effects of (S)-Aranidipine?

While (S)-Aranidipine is selective for L-type calcium channels, like most small molecules, it can interact with unintended biological targets. These "off-target" interactions can lead to unexpected experimental results, confounding data interpretation and potentially causing toxicity.[7] Identifying these effects early allows for better experimental design, the development of more specific chemical probes, and a clearer understanding of the molecule's true biological activity.

Q3: What are the known or potential off-targets for (S)-Aranidipine?

Besides its primary targets (Voltage-dependent L-type calcium channels), aranidipine has been reported to act as a selective alpha-2-adrenoreceptor antagonist.[5] Furthermore, its metabolism is influenced by cytochrome P450 enzymes, particularly CYP3A4, creating potential for drug-drug interactions that can modify its effects.[1][8] Comprehensive screening is necessary to uncover other potential off-targets, such as kinases or other receptors.

Q4: What are the general strategies to identify and minimize off-target effects?

A multi-step approach is recommended to identify and mitigate off-target effects:

  • In Silico Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of (S)-Aranidipine.[7][9]

  • Broad Panel Screening: Test the compound against large panels of proteins, such as kinase panels or receptor panels, to identify unexpected interactions.[10]

  • Unbiased Proteome-wide Analysis: Employ techniques like chemical proteomics to identify binding partners in a cellular context without prior bias.[11]

  • Target Engagement Validation: Confirm direct binding of (S)-Aranidipine to potential off-targets in cells using methods like the Cellular Thermal Shift Assay (CETSA).[12]

  • Minimize Effects: Once off-targets are identified, researchers can use lower, more specific concentrations of the compound, utilize structurally unrelated compounds that share the on-target but not the off-target, or employ genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the on-target effect.

Troubleshooting Guides

Problem: I observe an unexpected phenotype in my cell-based assay that doesn't seem related to L-type calcium channel blockade. How do I identify the potential off-target?

This common issue suggests an off-target effect is at play. The following workflow can help identify the responsible protein.

G A Unexpected Phenotype Observed B Step 1: In Silico Analysis Predict potential off-targets using computational screening tools (OTSA). A->B Hypothesis Generation C Step 2: Broad Experimental Screening - Kinase Profiling Panel - Receptor Binding Panel - Chemical Proteomics A->C Unbiased Screening D Generate List of Potential Off-Targets B->D C->D E Step 3: Validate Target Engagement Confirm direct binding in cells using CETSA. D->E F Validated Off-Target E->F G Step 4: Link to Phenotype Use genetic methods (e.g., siRNA) to confirm the off-target is responsible for the phenotype. F->G H Causal Link Established G->H G cluster_0 Sample Preparation cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result Interpretation A Culture Cells B Treat one group with (S)-Aranidipine Treat control group with Vehicle (DMSO) A->B C Aliquot cell suspensions from each group B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes C->D E Lyse cells and separate soluble vs. aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G Plot % Soluble Protein vs. Temperature F->G H A rightward shift in the melting curve for the drug-treated group indicates ligand binding and stabilization. G->H

References

How to interpret ambiguous data from (S)-Aranidipine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Aranidipine. It addresses potential ambiguities in study data and offers guidance on experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Conflicting Efficacy Data in Hypertension Studies

Observation: Your study shows a less pronounced reduction in blood pressure with (S)-Aranidipine compared to other dihydropyridine calcium channel blockers, such as amlodipine, particularly in short-term studies.

Potential Causes and Solutions:

  • Study Duration: Short-term studies may not fully capture the efficacy of (S)-Aranidipine. A study comparing (S)-Aranidipine to amlodipine for 10 weeks found that patients receiving aranidipine had a less significant response in blood pressure[1]. The long-acting effects of (S)-Aranidipine, potentially influenced by its active metabolites, might require a longer treatment period to manifest fully.

    • Recommendation: For pivotal efficacy trials, consider a study duration of at least 12 weeks to adequately assess the blood pressure-lowering effects.

  • Active Metabolites: (S)-Aranidipine is metabolized into two active metabolites, M-1α and M-1β, which contribute to its overall hypotensive effect[1][2]. The pharmacokinetic profiles of these metabolites, including their time to reach steady-state concentrations, may differ from the parent compound and contribute to a delayed onset of maximum efficacy.

    • Recommendation: When conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling, incorporate the activity of the M-1α and M-1β metabolites to better understand the overall exposure-response relationship.

  • Dosing Regimen: The dose and titration schedule can significantly impact the observed efficacy.

    • Recommendation: Ensure the dosing regimen in your study is optimized. For dose-finding studies, include a titration phase to allow for individual patient response.

Experimental Protocol: Randomized Controlled Trial for Antihypertensive Efficacy

This guide outlines a general protocol for a multicenter, randomized, double-blind, parallel-controlled study to compare the efficacy and safety of (S)-Aranidipine with another active comparator (e.g., amlodipine) in patients with mild to moderate essential hypertension[1].

1. Study Population:

  • Inclusion Criteria:
  • Male or female, 18-75 years of age.
  • Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] 95-109 mmHg and systolic blood pressure [SBP] 150-179 mmHg).
  • Written informed consent.
  • Exclusion Criteria:
  • Secondary hypertension.
  • Severe cardiovascular or cerebrovascular disease.
  • Significant renal or hepatic impairment.
  • Known hypersensitivity to dihydropyridine calcium channel blockers.
  • Use of other antihypertensive medications that cannot be safely withdrawn.

2. Study Design:

  • Washout Period: A 2-week, single-blind, placebo washout period to establish baseline blood pressure.
  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either (S)-Aranidipine or the active comparator.
  • Treatment Period: A 12-week double-blind treatment period.
  • Dosing:
  • Initial dose: e.g., (S)-Aranidipine 5 mg once daily.
  • Dose titration: At week 4, the dose may be uptitrated (e.g., to 10 mg once daily) if the blood pressure goal (e.g., DBP < 90 mmHg and a decrease of ≥ 10 mmHg from baseline) is not achieved.

3. Efficacy and Safety Assessments:

  • Blood Pressure Measurement:
  • Office blood pressure: Measured at baseline and at weeks 4, 8, and 12 using a calibrated sphygmomanometer. Measurements should be taken in the sitting position after a 5-minute rest period.
  • Ambulatory Blood Pressure Monitoring (ABPM): Performed for 24 hours at baseline and at the end of the treatment period in a subset of patients.
  • Safety Monitoring:
  • Adverse events (AEs): Recorded at each visit.
  • Physical examinations.
  • 12-lead electrocardiogram (ECG).
  • Laboratory tests: Hematology, serum chemistry, and urinalysis.

Issue 2: Unexpected Variability in Pharmacokinetic Profiles

Observation: High inter-individual variability in the plasma concentrations of (S)-Aranidipine and/or its active metabolites is observed.

Potential Causes and Solutions:

  • Patient Population: Pharmacokinetics can be influenced by age, renal function, and hepatic function.

    • Elderly Patients: While specific data for (S)-Aranidipine is limited, elderly patients generally have reduced renal and hepatic function, which can lead to decreased drug clearance and a higher risk of accumulation.

    • Renal Impairment: Although primarily metabolized by the liver, severe renal impairment can sometimes affect the pharmacokinetics of hepatically cleared drugs.

    • Hepatic Impairment: As (S)-Aranidipine is metabolized in the liver, hepatic impairment is expected to significantly increase its plasma concentration and half-life[3].

    • Recommendation: Conduct dedicated pharmacokinetic studies in these special populations to establish appropriate dosing recommendations. If your study includes these patients, consider pre-specifying subgroup analyses.

  • Drug-Drug Interactions: (S)-Aranidipine is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong inhibitors or inducers of this enzyme can alter its plasma concentrations[3].

    • CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice): May increase (S)-Aranidipine levels, leading to an increased risk of adverse effects[3].

    • CYP3A4 Inducers (e.g., rifampin, St. John's Wort): May decrease (S)-Aranidipine levels, potentially reducing its efficacy[3].

    • Recommendation: Carefully review and document all concomitant medications. In clinical trials, provide a list of prohibited and restricted medications.

  • Pharmacokinetics of Metabolites: The active metabolites M-1α and M-1β have a longer elimination half-life than the parent drug (2.7-3.5 hours vs. 1.1-1.2 hours)[1]. Variability in the formation and clearance of these metabolites can contribute to overall variability in the pharmacodynamic response.

    • Recommendation: Develop and validate bioanalytical methods to quantify both (S)-Aranidipine and its active metabolites in plasma to fully characterize the pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Aranidipine?

A1: (S)-Aranidipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action is to inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure[3][4].

Q2: How do the active metabolites of (S)-Aranidipine contribute to its effects?

A2: (S)-Aranidipine has two active metabolites, M-1α and M-1β, which also possess hypotensive activity[1][2]. These metabolites have slower binding kinetics to the dihydropyridine receptor, which may contribute to the long-lasting vasodilating effect of (S)-Aranidipine[5].

Q3: What are the common adverse events associated with (S)-Aranidipine?

A3: Common adverse events are typical of the dihydropyridine class and are related to vasodilation. These include headache, dizziness, flushing, and peripheral edema[3]. In a comparative study with amlodipine, the incidence of adverse events for aranidipine was 11.86% versus 7.63% for amlodipine, though this difference was not statistically significant[1].

Q4: Are there any known significant drug interactions with (S)-Aranidipine?

A4: Yes, as a dihydropyridine calcium channel blocker, (S)-Aranidipine is expected to interact with inhibitors and inducers of the CYP3A4 enzyme system. Co-administration with other antihypertensive drugs may also have additive effects on blood pressure[3]. Caution is advised when co-administering with NSAIDs, as they may reduce the antihypertensive effect[3].

Data Presentation

Table 1: Comparative Efficacy of (S)-Aranidipine and Amlodipine in Mild to Moderate Hypertension

Parameter(S)-Aranidipine (5-10 mg/day)Amlodipine (5-10 mg/day)P-value
Baseline Sitting DBP (mmHg) 100.1 ± 3.8100.3 ± 3.7> 0.05
Change in Sitting DBP at Week 10 (mmHg) -12.5 ± 7.9-15.1 ± 8.1< 0.01
Baseline Sitting SBP (mmHg) 158.4 ± 9.5158.7 ± 10.1> 0.05
Change in Sitting SBP at Week 10 (mmHg) -20.1 ± 13.2-23.8 ± 12.9< 0.01
Trough/Peak Ratio of DBP 0.57 ± 0.200.68 ± 0.190.119

Data from Yan L-r, et al. J Cardiovasc Pharmacol. 2012;60(1):8-14.[1]

Table 2: Pharmacokinetic Parameters of (S)-Aranidipine and its Active Metabolite (M-1)

Parameter(S)-AranidipineM-1 Metabolite
Time to Peak Concentration (Tmax) ~3.8 - 4.8 hours~4.8 - 6.0 hours
Elimination Half-life (t1/2) ~1.1 - 1.2 hours~2.7 - 3.5 hours

Data from DrugBank Online.[1]

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Aranidipine Aranidipine L_type_Ca_Channel L-type Ca2+ Channel Aranidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blocks Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Results in MLCK_Activation Myosin Light Chain Kinase Activation Ca_Influx->MLCK_Activation Leads to Contraction Smooth Muscle Contraction MLCK_Activation->Contraction Causes

Caption: (S)-Aranidipine Signaling Pathway.

Clinical_Trial_Workflow Screening Screening Washout Washout Period (2 weeks) Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Arm A ((S)-Aranidipine) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator) Randomization->Treatment_B Follow_Up Follow-up Visits (Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up End_of_Study End of Study (Week 12) Follow_Up->End_of_Study

Caption: Generic Hypertension Clinical Trial Workflow.

References

Preventing precipitation of (S)-Aranidipine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of (S)-Aranidipine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (S)-Aranidipine and why does it precipitate?

(S)-Aranidipine is a dihydropyridine derivative with poor water solubility.[1][2] One source predicts its water solubility to be as low as 0.0112 mg/mL.[1] Like many compounds in the Biopharmaceutics Classification System (BCS) Class II, its low aqueous solubility and slow dissolution rate in gastrointestinal fluid can lead to poor oral bioavailability.[3] Precipitation occurs when the concentration of (S)-Aranidipine in an aqueous solution exceeds its solubility limit. This can be triggered by factors such as solvent composition changes, temperature fluctuations, or pH shifts.

Q2: How can I increase the solubility of (S)-Aranidipine in my experiments?

Several formulation strategies can significantly enhance the aqueous solubility of poorly soluble drugs like (S)-Aranidipine.[4] These include:

  • Co-solvency: Using a mixture of water-miscible organic solvents (co-solvents) with water can increase the drug's solubility.[5][6] Common co-solvents include Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG).

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5][7] Tween-80 is a commonly used nonionic surfactant.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.[7][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a derivative often used for this purpose.[8]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix, often converting its crystalline form to a more soluble amorphous state.[3][12]

Q3: Are there ready-to-use solvent formulations for (S)-Aranidipine?

Yes, several established protocols use a combination of co-solvents and surfactants to achieve a clear solution of (S)-Aranidipine at concentrations of at least 2.08 mg/mL.[8] These are particularly useful for in vivo and in vitro experimental setups. It is often recommended to prepare these solutions freshly on the day of use as the compound can be unstable in solution.[8]

Q4: What is the role of precipitation inhibitors?

Precipitation inhibitors are polymers that help maintain a drug in a supersaturated state, preventing or delaying the formation of crystals.[13] This is crucial in formulation science, especially for amorphous solid dispersions. Polymers like Hydroxypropylmethylcellulose-Acetate Succinate (HPMCAS) and Polyvinyl Pyrrolidone (PVP) can interact with drug molecules through mechanisms like hydrogen bonding, which hinders the self-aggregation required for crystal nucleation and growth.[13]

Troubleshooting Guide

Issue: My (S)-Aranidipine solution is cloudy or has visible precipitate.

Potential Cause Immediate Action Long-Term Prevention Strategy
Concentration Exceeds Solubility Dilute the solution with the same solvent system to a lower concentration.Use a formulation with higher solubilizing capacity (see Table 1 ). Determine the maximum solubility in your chosen solvent system before preparing high-concentration stock solutions.
Incomplete Dissolution Gently heat the solution and/or use an ultrasonic bath to aid dissolution.[8][14] Ensure the solution becomes clear.When preparing the solution, add solvents sequentially and ensure the compound is fully dissolved at each step before adding the next component.[8] Use of a vortex mixer or sonicator during preparation is recommended.
Precipitation Over Time This indicates solution instability. Unfortunately, once precipitated, redissolving may be difficult and affect concentration accuracy. It is best to discard the solution.Always prepare (S)-Aranidipine working solutions freshly and use them on the same day.[8][14] Store stock solutions under recommended conditions (e.g., -20°C in an appropriate organic solvent like DMSO) and minimize freeze-thaw cycles.
Change in Solvent Composition (e.g., dilution into buffer) The aqueous buffer may have "shocked" the drug out of the organic stock solution. The solution may need to be discarded.When diluting an organic stock solution into an aqueous buffer, do so slowly while vortexing. Consider using a formulation that includes surfactants or cyclodextrins, which are more robust against aqueous dilution.[8]
pH Shift The pH of your final aqueous medium may be unfavorable for Aranidipine solubility.Evaluate the pH of your final solution. If possible, adjust the pH to a range that favors solubility. For weakly basic drugs, a more acidic pH generally increases solubility.[11]

Quantitative Data Summary

Table 1: Example Formulations for Solubilizing (S)-Aranidipine

Formulation Components (Volumetric Ratio)Resulting SolubilityPrimary Solubilization MechanismRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[8]Co-solvency and Surfactant MicellizationIn vivo experiments
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[8]Co-solvency and Cyclodextrin ComplexationIn vivo experiments
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[8]Lipid-based SolubilizationIn vivo experiments (e.g., oral gavage)
100% DMSO125 mg/mL (requires ultrasonic assistance)[8]Organic Solvent SolubilizationIn vitro stock solution preparation

Experimental Protocols

Protocol 1: Preparation of (S)-Aranidipine in a Co-solvent/Surfactant Vehicle

This protocol is based on a formulation achieving a concentration of ≥ 2.08 mg/mL.[8]

Materials:

  • (S)-Aranidipine powder

  • Dimethyl Sulfoxide (DMSO), newly opened

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a Stock Solution in DMSO: Accurately weigh (S)-Aranidipine powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath if necessary to ensure it is fully dissolved and the solution is clear.

  • Sequential Addition of Solvents: To prepare 1 mL of the final working solution, follow these steps in order: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to a sterile vial. b. Add 400 µL of PEG300 to the vial. Mix thoroughly using a vortex mixer until the solution is homogeneous. c. Add 50 µL of Tween-80. Mix again until the solution is clear and homogeneous. d. Add 450 µL of saline solution to bring the final volume to 1 mL. Mix thoroughly.

  • Final Check: Inspect the final solution for any signs of precipitation or phase separation. If observed, gentle heating or sonication can be attempted.[8]

  • Usage: Use the freshly prepared solution on the same day for your experiment.[8]

Protocol 2: Preparation of (S)-Aranidipine with Cyclodextrin

This protocol utilizes SBE-β-CD to enhance solubility, achieving a concentration of ≥ 2.08 mg/mL.[8]

Materials:

  • (S)-Aranidipine powder

  • Dimethyl Sulfoxide (DMSO), newly opened

  • 20% (w/v) SBE-β-CD in Saline solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO: As in Protocol 1, prepare a concentrated stock solution of (S)-Aranidipine in DMSO (e.g., 20.8 mg/mL).

  • Dilution into Cyclodextrin Solution: To prepare 1 mL of the final working solution: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add it to 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly with a vortex mixer until the solution is completely clear.

  • Usage: Use the freshly prepared solution promptly for your experiment.

Visualizations

cluster_causes Root Causes cluster_solutions Formulation Strategies Problem (S)-Aranidipine Precipitation Cause1 Poor Intrinsic Aqueous Solubility Problem->Cause1 Cause2 High Drug Concentration Problem->Cause2 Cause3 Suboptimal Formulation (e.g., pH, solvent) Problem->Cause3 Sol1 Co-solvents (DMSO, PEG300) Cause1->Sol1 Increase Solubility Sol2 Surfactants (Tween-80) Cause1->Sol2 Increase Solubility Sol3 Cyclodextrins (SBE-β-CD) Cause1->Sol3 Increase Solubility Cause2->Sol1 Increase Loading Cause2->Sol2 Increase Loading Cause2->Sol3 Increase Loading Cause3->Sol1 Optimize Vehicle Cause3->Sol2 Optimize Vehicle Cause3->Sol3 Optimize Vehicle Sol4 pH Control Cause3->Sol4 Optimize Vehicle Sol1->Problem Prevent Sol2->Problem Prevent Sol3->Problem Prevent Sol4->Problem Prevent

Caption: Root causes of (S)-Aranidipine precipitation and corresponding formulation solutions.

cluster_stabilization Mechanism of Solubilization cluster_micelle Surfactant Micelle cluster_cyclo Cyclodextrin Complex Drug (S)-Aranidipine Molecules (Hydrophobic) Aggregate Precipitate (Solid Crystal) Drug->Aggregate Aggregates in Water Micelle_Head Hydrophilic Heads Micelle_Core Hydrophobic Core Micelle_Core->Drug Encapsulates Micelle_Core->Aggregate Prevents Aggregation Cyclo_Ext Hydrophilic Exterior Cyclo_Core Hydrophobic Cavity Cyclo_Core->Drug Encapsulates Cyclo_Core->Aggregate Prevents Aggregation

Caption: How surfactants and cyclodextrins stabilize (S)-Aranidipine in aqueous solutions.

Start Precipitation Observed in Aqueous Solution Check1 Is dissolution incomplete? Start->Check1 Action1 Apply sonication and/or gentle heat Check1->Action1 Yes Check2 Does precipitate re-form over time? Check1->Check2 No Action1->Check2 Action2 Prepare solution fresh before each experiment Check2->Action2 Yes Check3 Was stock diluted into a new buffer? Check2->Check3 No End Stable Solution Achieved Action2->End Action3 Revise formulation. Add surfactants or cyclodextrins to improve robustness to dilution. Check3->Action3 Yes Check3->End No Action3->End

Caption: A logical workflow for troubleshooting (S)-Aranidipine precipitation issues.

References

Best practices for long-term storage of (S)-Aranidipine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of (S)-Aranidipine stock solutions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing (S)-Aranidipine stock solutions?

(S)-Aranidipine is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, a high concentration stock solution can be prepared in DMSO. One source indicates a solubility of up to 125 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can impact solubility.[1] For in vivo studies, more complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]

2. What are the recommended storage conditions for solid (S)-Aranidipine?

Solid (S)-Aranidipine powder is stable for extended periods when stored correctly.[1][2] It should be kept in a dry, dark environment.[2] For optimal long-term stability, refer to the table below.

3. How should I store (S)-Aranidipine stock solutions?

(S)-Aranidipine, like other 1,4-dihydropyridine compounds, is unstable in solution, and it is strongly recommended to use freshly prepared solutions for experiments.[1][3] If storage is unavoidable, stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C for the short term. Avoid repeated freeze-thaw cycles. Aqueous solutions of similar dihydropyridine compounds are not recommended for storage for more than one day.[4]

4. Is (S)-Aranidipine sensitive to light?

Yes. 1,4-dihydropyridine derivatives are known to be light-sensitive and can undergo photodegradation, which leads to a loss of pharmacological activity.[3] The primary degradation pathway involves the aromatization of the dihydropyridine ring.[3] Therefore, it is essential to protect both solid (S)-Aranidipine and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed moisture. Repeated freeze-thaw cycles can also contribute to precipitation.Gently warm the solution and use sonication to aid in redissolving the compound.[1] For future use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. Ensure you are using anhydrous DMSO.
The stock solution has changed color (e.g., turned yellow). This may indicate degradation of the compound. As a dihydropyridine derivative, (S)-Aranidipine is susceptible to oxidation and photodegradation.[3]It is recommended to discard the discolored solution and prepare a fresh stock solution from solid compound. To prevent this, always store solutions protected from light and minimize their exposure to air.
Inconsistent experimental results using the same stock solution. This is likely due to the degradation of (S)-Aranidipine in the solution over time. The compound's instability in solution is a known issue.[1]The best practice is to prepare fresh solutions immediately before each experiment.[1] If using a stored stock, ensure it has been stored correctly (aliquoted, at -20°C, protected from light) and for a minimal amount of time.
Difficulty dissolving (S)-Aranidipine in DMSO. The compound may require assistance to fully dissolve, or the DMSO may be of poor quality (e.g., wet).Use of an ultrasonic bath can aid in dissolution.[1] Ensure that you are using a high-purity, anhydrous grade of DMSO.[1]

Quantitative Data Summary

Table 1: Storage Conditions for Solid (S)-Aranidipine

Storage Temperature Reported Stability Source
-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Room TemperatureShort term (days to weeks)[2]

Experimental Protocols

Protocol: Preparation of a 10 mM (S)-Aranidipine Stock Solution in DMSO

  • Materials:

    • (S)-Aranidipine powder (Molecular Weight: 388.37 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated scale

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the (S)-Aranidipine powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh out the desired amount of (S)-Aranidipine powder. For example, for 1 mL of a 10 mM solution, weigh 3.88 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution briefly to mix.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in amber vials to protect from light.

    • For short-term storage, place the aliquots at -20°C. For immediate use, proceed with dilutions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use weigh Weigh (S)-Aranidipine Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot fresh Use Freshly Prepared dissolve->fresh Recommended store Store at -20°C (Short-Term) aliquot->store dilute Prepare Working Dilutions store->dilute fresh->dilute experiment Perform Experiment dilute->experiment mechanism_of_action aranidipine (S)-Aranidipine l_type L-type Calcium Channel aranidipine->l_type blocks ca_influx Ca2+ Influx vasodilation Vasodilation aranidipine->vasodilation results in l_type->ca_influx mediates vasoconstriction Vasoconstriction ca_influx->vasoconstriction leads to

References

Technical Support Center: Overcoming Autofluorescence in (S)-Aranidipine-Treated Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence interference when imaging cells treated with (S)-Aranidipine. The following resources will help you identify the source of autofluorescence and implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?

Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, as opposed to the fluorescence from intentionally added fluorescent markers.[1] This intrinsic fluorescence can originate from various cellular components such as mitochondria, lysosomes, collagen, elastin, NADH, and riboflavin.[2][3] Autofluorescence becomes problematic when its emission spectrum overlaps with that of the fluorescent probes being used, as it can obscure the specific signal from the probe, reduce the signal-to-noise ratio, and lead to misinterpretation of results.[2]

Q2: Is (S)-Aranidipine fluorescent?

The fluorescent properties of (S)-Aranidipine are not well-documented in publicly available literature. However, other drugs in the same dihydropyridine calcium channel blocker class exhibit variable fluorescence. For instance, felodipine is known to be fluorescent, while nifedipine is considered non-fluorescent.[1][4] Amlodipine, another drug in this class, has a reported excitation maximum at approximately 365 nm and an emission maximum around 450 nm.[5] Given this variability, it is possible that (S)-Aranidipine itself contributes to the observed fluorescence.

Q3: How can I determine the source of the autofluorescence in my (S)-Aranidipine-treated cells?

To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an unstained, (S)-Aranidipine-treated sample. By imaging these cells using the same settings as your stained samples, you can visualize the fluorescence originating from the cells and the drug treatment alone. Additionally, comparing the fluorescence of untreated, unstained cells with treated, unstained cells can help to isolate the contribution of (S)-Aranidipine to the overall autofluorescence.

Troubleshooting Guide

This guide addresses common issues and provides step-by-step solutions to reduce autofluorescence in your imaging experiments.

Issue 1: High background fluorescence in the blue and green channels.

Many endogenous fluorophores, such as NADH and flavins, fluoresce in the blue and green regions of the spectrum.[6] If you observe high background in these channels, consider the following strategies:

  • Spectral Separation: If possible, switch to fluorescent probes that are excited by and emit light in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[7] Autofluorescence is typically weaker at longer wavelengths.

  • Filter Set Optimization: Use narrow bandpass filters instead of longpass filters to specifically collect the emission from your probe and exclude as much of the autofluorescence signal as possible.[8]

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can acquire the emission spectrum of the autofluorescence from your control samples and use spectral unmixing algorithms to computationally separate it from your specific fluorescent signal.[9]

Issue 2: Increased fluorescence upon treatment with (S)-Aranidipine.

If you observe that the fluorescence intensity increases in your unstained samples after treatment with (S)-Aranidipine, it is likely that the drug or its metabolites are fluorescent.

  • Characterize the Drug's Spectrum: If you have access to a fluorometer, measure the excitation and emission spectra of (S)-Aranidipine in a solution similar to your imaging buffer. Knowing the spectral properties of the drug will help you choose fluorescent probes and filter sets that minimize spectral overlap.

  • Reduce Drug Concentration: Use the lowest effective concentration of (S)-Aranidipine to minimize its fluorescent contribution.

  • Washout Step: If the experimental design allows, consider a washout step to remove excess drug from the cells before imaging.

Issue 3: Granular fluorescent particles are visible in the cytoplasm.

The appearance of granular fluorescent particles, particularly in aging cells, is often due to lipofuscin.[10] Lipofuscin has a broad emission spectrum, making it a challenging source of autofluorescence.

  • Sudan Black B Staining: Treat your fixed cells with Sudan Black B, a lipophilic dye that can quench lipofuscin autofluorescence.[7] However, be aware that Sudan Black B itself can fluoresce in the far-red, so this should be considered when designing multicolor experiments.

  • Commercially Available Quenching Reagents: Several commercial kits are available that are specifically designed to reduce autofluorescence from various sources, including lipofuscin.[7]

Quantitative Data Summary

The following table summarizes the effectiveness of various methods for reducing autofluorescence. The values presented are illustrative and can vary depending on the cell type, fixation method, and the specific fluorophores used.

MethodTypical Reduction in AutofluorescencePrimary TargetReference
Spectral Selection (Far-Red Probes) 50-90%General Endogenous Fluorophores
Sudan Black B 60-80%Lipofuscin[7]
Sodium Borohydride 30-60%Aldehyde-induced Autofluorescence
Commercial Quenching Kits 50-90%Multiple Sources[7]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is suitable for cells fixed with formaldehyde or glutaraldehyde.

  • Fixation: Fix cells as per your standard protocol.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Permeabilization (Optional): If required for your staining protocol, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Incubate the cells in this solution for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Proceed with your immunofluorescence or other staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is for fixed and permeabilized cells.

  • Fixation and Permeabilization: Fix and permeabilize cells as required for your experiment.

  • Washing: Wash the cells with PBS.

  • Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution through a 0.2 µm filter. Incubate the cells in this solution for 10-20 minutes at room temperature in the dark.

  • Washing: Wash the cells extensively with PBS to remove excess Sudan Black B.

  • Staining: Proceed with your staining protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_autofluorescence_reduction Autofluorescence Reduction (Optional) cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture drug_treatment (S)-Aranidipine Treatment cell_culture->drug_treatment fixation Fixation drug_treatment->fixation quenching Quenching (e.g., NaBH4, Sudan Black B) fixation->quenching permeabilization Permeabilization fixation->permeabilization quenching->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab microscopy Fluorescence Microscopy secondary_ab->microscopy analysis Image Analysis microscopy->analysis

Caption: Experimental workflow for imaging (S)-Aranidipine-treated cells with an optional autofluorescence reduction step.

troubleshooting_logic start High Autofluorescence Observed check_control Is fluorescence high in untreated, unstained control? start->check_control check_drug_control Is fluorescence higher in drug-treated, unstained control? check_control->check_drug_control Yes endogenous_source Source is likely endogenous check_control->endogenous_source No drug_source Source is likely (S)-Aranidipine check_drug_control->drug_source Yes combined_source Source is likely a combination check_drug_control->combined_source No strategy_endogenous Implement Strategies for Endogenous Autofluorescence: - Far-red probes - Spectral unmixing - Quenching agents endogenous_source->strategy_endogenous strategy_drug Implement Strategies for Drug-induced Fluorescence: - Characterize drug spectrum - Reduce drug concentration - Washout step drug_source->strategy_drug combined_source->strategy_endogenous combined_source->strategy_drug

Caption: Troubleshooting logic to determine the source of autofluorescence and select appropriate mitigation strategies.

References

Technical Support Center: (S)-Aranidipine Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers designing and conducting control experiments to validate the specificity of (S)-Aranidipine.

Frequently Asked Questions (FAQs)

Q1: My cells are not showing the expected response to (S)-Aranidipine. What are the common initial troubleshooting steps?

A1: Lack of response is often due to experimental setup, compound integrity, or cellular conditions.

  • Compound Integrity: Verify the concentration and stability of your (S)-Aranidipine stock solution. We recommend preparing fresh dilutions for each experiment from a trusted source.

  • Cellular Target Expression: Confirm that your cell model expresses L-type calcium channels (LTCCs), the primary target of (S)-Aranidipine.[1][2][3] The key subunit is α1C (Cav1.2), encoded by the CACNA1C gene. Expression can be verified by qPCR, Western blot, or immunofluorescence.

  • Channel Activation: L-type calcium channels are voltage-gated. Ensure your experimental protocol includes a depolarization step (e.g., high potassium concentration) to activate the channels, allowing you to observe the inhibitory effect of (S)-Aranidipine.

  • Metabolites: Be aware that Aranidipine is metabolized into two active forms, M-1α and M-1β.[4][5] If you are using an in vivo model or a system with metabolic activity, the observed effects could be a combination of the parent compound and its metabolites.[6][7]

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome No Response No Observed Effect of (S)-Aranidipine CheckCompound Verify Compound Integrity & Concentration No Response->CheckCompound Step 1 CheckTarget Confirm LTCC Expression (e.g., qPCR) CheckCompound->CheckTarget Step 2 CheckActivation Ensure Channel Activation Protocol CheckTarget->CheckActivation Step 3 Success Response Observed CheckActivation->Success Failure Still No Response (Re-evaluate Model) CheckActivation->Failure G cluster_0 Hypothesis cluster_1 Experimental Controls cluster_2 Predicted Outcome Hypo (S)-Aranidipine effect is mediated by LTCC Control1 Genetic Control: Knockdown/out LTCC (CACNA1C) Hypo->Control1 Control2 Pharmacological Control: Use structurally different LTCC blocker Hypo->Control2 Control3 Stereoisomer Control: Use inactive (R)-enantiomer Hypo->Control3 Outcome1 Effect is abolished or significantly reduced Control1->Outcome1 Outcome2 Effect is occluded (non-additive) Control2->Outcome2 Outcome3 No or significantly reduced effect Control3->Outcome3 G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Aranidipine1 (S)-Aranidipine (Low nM) LTCC L-Type Ca2+ Channel Aranidipine1->LTCC Inhibits Ca_Influx ↓ Ca2+ Influx LTCC->Ca_Influx Response1 Vasodilation Ca_Influx->Response1 Aranidipine2 (S)-Aranidipine (High µM) TTCC T-Type Ca2+ Channel Aranidipine2->TTCC Inhibits? Alpha2 Alpha-2 Adrenergic Receptor Aranidipine2->Alpha2 Antagonizes? Response2 Other Cellular Effects TTCC->Response2 Alpha2->Response2

References

Validation & Comparative

Comparative Efficacy of (S)-Aranidipine and Other L-type Calcium Channel Blockers in Primary Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (S)-Aranidipine with other commonly used L-type calcium channel blockers, Amlodipine and Nifedipine, in primary vascular smooth muscle cells (VSMCs). The information is supported by experimental data from publicly available research.

(S)-Aranidipine is a dihydropyridine calcium channel blocker that exerts its vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in VSMCs.[1] This leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation and a subsequent decrease in blood pressure. Like other dihydropyridines, it primarily targets vascular smooth muscle, making it effective for hypertension management with potentially fewer cardiac side effects.[1]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the efficacy of (S)-Aranidipine, Amlodipine, and Nifedipine in inhibiting VSMC function. It is important to note that a direct head-to-head comparison of (S)-Aranidipine with Amlodipine and Nifedipine in the same experimental setup is limited in the currently available literature. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Inhibition of Ca2+-Induced Contractions in Rat Aorta

CompoundIC50 (nM)Reference
Amlodipine1.9[2][3]
Nifedipine4.1[2]
(S)-AranidipineData not available

Table 2: Inhibition of KCl-Induced Contractions in Rat Aorta

CompoundIC50 (nM)Reference
Amlodipine19.4[2]
Nifedipine7.1[2]
(S)-AranidipineData not available

Table 3: Inhibition of Phenylephrine-Induced Responses in Isolated Rat Kidney

CompoundEC50Reference
AmlodipineSignificantly lower than Nifedipine[4]
Nifedipine-[4]
(S)-AranidipineData not available

Table 4: Effect on ERK1/2 Phosphorylation in Vascular Smooth Muscle Cells

CompoundEffectConcentrationReference
AmlodipineInhibitionNot specified[5]
NifedipineInhibition10⁻⁶ M and higher
(S)-AranidipineData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Intracellular Calcium Measurement using Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in primary VSMCs in response to stimuli.

  • Cell Preparation: Isolate primary VSMCs from rat aorta and culture them on glass coverslips.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with 0.02% Pluronic F-127.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with the physiological salt solution to remove extracellular dye.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Record a baseline fluorescence ratio (F340/F380) before adding any stimulant.

    • Add the desired concentration of the calcium channel blocker and incubate for the desired time.

    • Add a stimulant (e.g., KCl or phenylephrine) to induce calcium influx.

    • Record the changes in the F340/F380 ratio over time. The ratio is proportional to the [Ca2+]i.

2. Patch-Clamp Electrophysiology for L-type Ca2+ Currents

This protocol is for recording L-type calcium currents in single primary VSMCs.

  • Cell Preparation: Acutely dissociate single VSMCs from rat mesenteric artery or aorta.

  • Recording Solutions:

    • External Solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.25 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Recording Procedure:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV to inactivate other voltage-gated channels.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit L-type Ca2+ currents.

    • To test the effect of a drug, perfuse the cell with the external solution containing the desired concentration of the calcium channel blocker and repeat the voltage-step protocol.

    • Analyze the current-voltage relationship and the extent of current inhibition.

3. Western Blotting for Phosphorylated ERK1/2

This protocol is for detecting the phosphorylation status of ERK1/2 in primary VSMCs.

  • Cell Culture and Treatment:

    • Culture primary VSMCs in appropriate media.

    • Serum-starve the cells for 24 hours before the experiment to reduce basal ERK phosphorylation.

    • Pre-treat the cells with different concentrations of the calcium channel blockers for a specified time.

    • Stimulate the cells with a growth factor (e.g., PDGF) or a vasoconstrictor (e.g., angiotensin II) to induce ERK phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the results, strip the membrane and re-probe with an antibody for total ERK1/2.

Visualizations

G cluster_0 Experimental Workflow: Validating (S)-Aranidipine Efficacy cluster_1 Efficacy Readouts A Primary Vascular Smooth Muscle Cell Culture B Drug Treatment ((S)-Aranidipine, Amlodipine, Nifedipine) A->B C Stimulation (e.g., KCl, Phenylephrine, PDGF) B->C D Intracellular Calcium Measurement (Fura-2 Assay) C->D E L-type Ca2+ Current Recording (Patch-Clamp) C->E F Vasodilation Assessment (Aortic Ring Assay) C->F G Downstream Signaling Analysis (Western Blot for p-ERK) C->G H Data Analysis and Comparison (IC50 / EC50 Determination) D->H E->H F->H G->H

Workflow for validating the efficacy of (S)-Aranidipine.

G cluster_0 Signaling Pathway of L-type Calcium Channel Blockers in VSMC Extracellular Extracellular Space Intracellular Intracellular Space Membrane Plasma Membrane Ca_ext Ca2+ L_type_channel L-type Ca2+ Channel Ca_ext->L_type_channel Influx Ca_int [Ca2+]i L_type_channel->Ca_int S_Aranidipine (S)-Aranidipine Amlodipine Nifedipine S_Aranidipine->L_type_channel Inhibition Relaxation Vasodilation S_Aranidipine->Relaxation p_ERK p-ERK S_Aranidipine->p_ERK Inhibition Calmodulin Calmodulin Ca_int->Calmodulin Ras Ras Ca_int->Ras Activation MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activation Myosin Myosin MLCK->Myosin Phosphorylation p_Myosin Phosphorylated Myosin Myosin->p_Myosin Contraction Vasoconstriction p_Myosin->Contraction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation

Mechanism of action of L-type calcium channel blockers in VSMCs.

References

Head-to-head comparison of (S)-Aranidipine and amlodipine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of (S)-Aranidipine and amlodipine, two dihydropyridine calcium channel blockers. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological and biological effects at the cellular and molecular level.

Quantitative Comparison of In Vitro Activity

The following table summarizes the quantitative data on the in vitro effects of (S)-Aranidipine and amlodipine on calcium channels and vascular smooth muscle.

Parameter(S)-AranidipineAmlodipineReference
L-type Ca2+ Channel Inhibition Concentration-dependent decrease in L-type Ca2+ currents in guinea pig ventricular myocytes.IC50 of 1.9 nM for inhibiting Ca2+-induced contractions in depolarised rat aorta.[1][2] Blocks L-type calcium channels.[3][4][5]
T-type Ca2+ Channel Inhibition Concentration-dependently decreased T-type Ca2+ currents in guinea pig ventricular myocytes.[5] Specifically blocks α1H (Ca(v)3.2) T-type channels.[6]Blocks T-type Ca2+ channels.[6][5][6]
N-type Ca2+ Channel Inhibition No specific data found in the provided results.Strong blocking action on N-type calcium channels.[3][3]
Vascular Smooth Muscle Effects Potent and long-lasting vasodilating actions.[7]Inhibits Ca2+-induced contractions in depolarised rat aorta (IC50 1.9 nM).[1][2] Reduces vascular smooth muscle cell proliferation.[8][1][2][7][8]

Experimental Protocols

Measurement of Ca2+ Channel Currents in Ventricular Myocytes

This protocol is based on the methodology for examining the effects of aranidipine on Ca2+ currents in guinea pig ventricular myocytes.[5]

1. Cell Isolation:

  • Single ventricular cells are isolated from guinea pig hearts using enzymatic dissociation.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp technique is used to record membrane currents.

  • Cells are perfused with a solution containing specific ion concentrations to isolate Ca2+ currents.

  • The holding potential is set, and depolarizing pulses are applied to elicit T-type and L-type Ca2+ currents.

3. Drug Application:

  • (S)-Aranidipine is applied at various concentrations (e.g., 10 nmol/l to 1 µmol/l) to the cell bath.[5]

  • The effect of the drug on the amplitude of the Ca2+ currents is measured and recorded.

4. Data Analysis:

  • The concentration-dependent inhibition of the T-type and L-type Ca2+ currents is determined to assess the potency of the drug.

Inhibition of Ca2+-Induced Contractions in Rat Aorta

This protocol is based on the methodology used to evaluate the effect of amlodipine on vascular smooth muscle.[1][2]

1. Tissue Preparation:

  • The thoracic aorta is isolated from rats.

  • The aorta is cut into helical strips or rings.

2. Experimental Setup:

  • The aortic preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.

  • The tissue is connected to an isometric force transducer to record changes in tension.

3. Induction of Contraction:

  • The tissue is depolarised using a high concentration of potassium chloride (KCl) to open voltage-gated Ca2+ channels.

  • Calcium chloride (CaCl2) is then added cumulatively to induce concentration-dependent contractions.

4. Drug Application:

  • Amlodipine is added to the organ bath at various concentrations.

  • The inhibitory effect of amlodipine on the Ca2+-induced contractions is measured.

5. Data Analysis:

  • The concentration of amlodipine that causes 50% inhibition of the maximum contraction (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Amlodipine's Anti-Proliferative Signaling Pathway

Amlodipine has been shown to reduce the proliferation of vascular smooth muscle cells (VSMC) by inducing the expression of the cell cycle inhibitor p21(Waf1/Cip1).[8] This effect is mediated through the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha.[8]

Amlodipine_Signaling Amlodipine Amlodipine GR Glucocorticoid Receptor (GR) Amlodipine->GR CEBPa C/EBP-alpha Amlodipine->CEBPa p21_Gene p21(Waf1/Cip1) Gene GR->p21_Gene Activation CEBPa->p21_Gene Activation p21_Protein p21(Waf1/Cip1) Protein p21_Gene->p21_Protein Expression CellCycle Cell Cycle Progression p21_Protein->CellCycle Inhibition Proliferation VSMC Proliferation CellCycle->Proliferation

Caption: Amlodipine's anti-proliferative signaling pathway in VSMC.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram illustrates a typical workflow for assessing the vasodilatory properties of a compound in vitro.

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Blood Vessel (e.g., Rat Aorta) Mounting Mount in Organ Bath Isolation->Mounting Depolarization Induce Contraction (e.g., with K+) Mounting->Depolarization Drug_Addition Add Test Compound ((S)-Aranidipine or Amlodipine) Depolarization->Drug_Addition Measurement Measure Relaxation (Change in Tension) Drug_Addition->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

References

A Comparative Guide to the Vasorelaxant Effects of (S)-Aranidipine and Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasorelaxant properties of two dihydropyridine L-type calcium channel blockers, (S)-Aranidipine and nifedipine. Both compounds are utilized for their antihypertensive effects, which are primarily mediated through the relaxation of vascular smooth muscle. This document summarizes their mechanisms of action, presents a qualitative comparison of their effects, details a key experimental protocol for assessing vasorelaxation, and illustrates the relevant biological pathways and experimental workflows.

Comparative Analysis

Data Presentation

Feature(S)-AranidipineNifedipine
Primary Mechanism of Action Inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2]Inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4][5]
Metabolism and Active Metabolites Metabolized to active metabolites (M-1α and M-1β) which contribute to its long-lasting hypotensive effect.[1]Metabolized to inactive metabolites.
Vasorelaxant Potency Considered a potent vasodilator. Its active metabolites show hypotensive activity comparable to nifedipine, but at higher concentrations than the parent drug.[1]A well-established and potent vasodilator.[3][5]
Secondary Mechanisms Information not prominently available in the searched literature.May stimulate the release of nitric oxide (NO) from endothelial cells, contributing to vasodilation.[6]
Clinical Significance Effective antihypertensive agent with a sustained action profile, partly due to its active metabolites.[1]Widely used for the treatment of hypertension and angina.[3][4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Vasorelaxation Signaling Pathway DHP (S)-Aranidipine / Nifedipine LType L-type Ca²⁺ Channel DHP->LType inhibition Ca_Influx Ca²⁺ Influx ↓ LType->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex ↓ Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation ↓ Ca_Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation ↓ MLCK->MLC_P Relaxation Smooth Muscle Relaxation (Vasodilation) MLC_P->Relaxation

Caption: Signaling pathway of vasodilation by dihydropyridines.

G cluster_1 Aortic Ring Assay Workflow Aorta Aorta Isolation Cleaning Cleaning & Slicing into Rings Aorta->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., with KCl or Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of (S)-Aranidipine or Nifedipine Contraction->Drug_Addition Measurement Measure Isometric Tension (Relaxation) Drug_Addition->Measurement

References

A Comparative Guide to (S)-Aranidipine and Other Dihydropyridine Calcium Channel Blockers: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profile of (S)-Aranidipine against other prominent dihydropyridine calcium channel blockers. The information herein is supported by experimental data from clinical trials to aid in research and development decisions.

Introduction

Dihydropyridine calcium channel blockers (CCBs) are a cornerstone in the management of hypertension. They exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] While the class shares a common mechanism of action, individual agents exhibit distinct pharmacological properties that influence their efficacy and safety profiles.[4] Aranidipine, a third-generation dihydropyridine, and its pharmacologically active (S)-enantiomer, have demonstrated potent and long-lasting vasodilating actions.[4][5] This guide focuses on comparing (S)-Aranidipine with other widely used dihydropyridines, including amlodipine, nifedipine, lercanidipine, cilnidipine, and benidipine.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridines selectively bind to and inhibit voltage-gated L-type calcium channels located on vascular smooth muscle cells. This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting smooth muscle relaxation leads to vasodilation, primarily in the arterial system, which in turn lowers peripheral vascular resistance and reduces blood pressure.

Some newer-generation dihydropyridines, such as cilnidipine and benidipine, also exhibit inhibitory effects on N-type and T-type calcium channels, which may contribute to additional clinical benefits such as reduced reflex tachycardia and renal protection.[6] Aranidipine's unique profile includes the presence of active metabolites that contribute to its long-lasting effects.[7]

cluster_vasoconstriction_pathway Standard Vasoconstriction Pathway DHP (S)-Aranidipine & Other Dihydropyridines L_type_Ca_channel Voltage-Gated L-Type Calcium Channel (Vascular Smooth Muscle) DHP->L_type_Ca_channel Inhibits Ca_influx Calcium Ion (Ca²⁺) Influx L_type_Ca_channel->Ca_influx Blocks Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Leads to Relaxation Ca_calmodulin Increased Intracellular Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin Leads to MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_calmodulin->MLCK_activation Activates Myosin_phosphorylation Myosin Phosphorylation MLCK_activation->Myosin_phosphorylation Catalyzes Vasoconstriction Vasoconstriction Myosin_phosphorylation->Vasoconstriction Causes BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Figure 1: Signaling pathway of dihydropyridine calcium channel blockers.

Efficacy Comparison

The primary measure of efficacy for antihypertensive drugs is their ability to reduce blood pressure. The following tables summarize the mean reduction in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in comparative clinical trials.

Table 1: Blood Pressure Reduction (mmHg) - (S)-Aranidipine vs. Amlodipine
Drug/DosageMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Study DurationPatient Population
Aranidipine 5-10 mg/dayLess than Amlodipine (P < 0.01)Less than Amlodipine (P < 0.01)10 weeksMild to moderate essential hypertension
Amlodipine 5-10 mg/dayStatistically significant reductionStatistically significant reduction10 weeksMild to moderate essential hypertension
Data from a multicenter, randomized, double-blind, parallel-controlled study.[4]
Table 2: Blood Pressure Reduction (mmHg) - Other Dihydropyridines vs. Amlodipine
Drug/DosageMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Study DurationPatient Population
Lercanidipine
Lercanidipine 20 mg/day-21.8-8.94 weeksHypertensive with acute ischemic stroke
Amlodipine 10 mg/day-23.8-14.64 weeksHypertensive with acute ischemic stroke
Lercanidipine 10-20 mg/day-17.8-7.26 monthsHypertensive
Amlodipine 10 mg/day-15.4-6.66 monthsHypertensive
Cilnidipine
Cilnidipine 10-20 mg/day-22.60-13.2612 weeksRecently diagnosed essential hypertension
Amlodipine 5-10 mg/day-22.99-13.8812 weeksRecently diagnosed essential hypertension
Cilnidipine 10-20 mg/day-15-6 monthsMild to moderate hypertensive
Amlodipine 5-10 mg/day-12-6 monthsMild to moderate hypertensive
Benidipine
Benidipine 4 mg/day-4-23 monthsStage 1 hypertension
Amlodipine 5 mg/day-4-23 monthsStage 1 hypertension
Benidipine 4 mg/day-25.46-16.7612 weeksUncomplicated hypertension
Amlodipine 2.5 mg/day-19.12-14.7412 weeksUncomplicated hypertension
Nifedipine
Nifedipine coat-core 40 mg/day-22.3-12.6-Mild to moderate essential hypertension
Amlodipine 5 mg/day-13.3-7.4-Mild to moderate essential hypertension
Data compiled from various comparative clinical trials.[1][3][5][6][8][9][10][11]

Safety and Tolerability Profile

The safety profile of dihydropyridines is a critical factor in their clinical utility. Common side effects are often related to their vasodilatory action and include headache, flushing, and peripheral edema.

Table 3: Incidence of Common Adverse Events (%) - (S)-Aranidipine vs. Amlodipine
Adverse EventAranidipine (5-10 mg/day)Amlodipine (5-10 mg/day)
Any Adverse Event11.867.63
Headache>3.0>3.0
Data from a multicenter, randomized, double-blind, parallel-controlled study.[4]
Table 4: Incidence of Common Adverse Events (%) - Other Dihydropyridines vs. Amlodipine
DrugAny Adverse Event (%)Peripheral Edema (%)Headache (%)Flushing (%)
Lercanidipine Lower than Amlodipine9.3--
Amlodipine Higher than Lercanidipine19--
Cilnidipine Lower than Amlodipine6.66 - 8--
Amlodipine Higher than Cilnidipine15 - 63.3--
Benidipine -10.445.35-
Amlodipine -28.57 - 35.825.35-
Nifedipine Retard 4114Higher than AmlodipineHigher than Amlodipine
Amlodipine 279Lower than NifedipineLower than Nifedipine
Data compiled from various comparative clinical trials.[1][3][8][10][12][13][14][15]

Experimental Protocols

The data presented in this guide are derived from randomized, controlled clinical trials, which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents. A typical experimental workflow for such a trial is outlined below.

screening Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (If on prior medication) screening->washout randomization Randomization washout->randomization treatment_A Treatment Group A ((S)-Aranidipine) randomization->treatment_A treatment_B Treatment Group B (Comparator Dihydropyridine) randomization->treatment_B follow_up Follow-up Visits (Blood Pressure Monitoring, Adverse Event Reporting) treatment_A->follow_up treatment_B->follow_up data_analysis Data Analysis (Statistical Comparison) follow_up->data_analysis

Figure 2: Typical experimental workflow for a comparative hypertension clinical trial.
Key Methodological Considerations:

  • Patient Population: Trials typically enroll adult patients with mild to moderate essential hypertension.[4] Specific inclusion and exclusion criteria are defined to ensure a homogenous study population.

  • Study Design: Most studies employ a randomized, double-blind, parallel-group or crossover design to minimize bias.[4][16]

  • Dosage and Administration: The dosage of the investigational and comparator drugs are clearly defined, often with a titration period to achieve optimal blood pressure control.[8]

  • Endpoints: The primary efficacy endpoint is typically the change in trough sitting or ambulatory blood pressure from baseline.[9] Safety endpoints include the incidence and severity of adverse events.

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups and determine the significance of the observed differences.[8]

Conclusion

This comparative guide highlights the efficacy and safety profiles of (S)-Aranidipine and other dihydropyridine calcium channel blockers. While (S)-Aranidipine has shown effective blood pressure-lowering capabilities, direct comparative data against a wide range of other dihydropyridines remains limited. The available evidence suggests that newer generation dihydropyridines, such as lercanidipine and cilnidipine, may offer a comparable antihypertensive effect to amlodipine with a potentially more favorable side effect profile, particularly concerning peripheral edema. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of (S)-Aranidipine within the dihydropyridine class. The provided data and experimental outlines can serve as a valuable resource for guiding future research and development in this therapeutic area.

References

Cross-Validation of (S)-Aranidipine's Potential Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker, a class of drugs primarily used in the management of hypertension.[1][2] Emerging research has highlighted the potential of calcium channel blockers in oncology, as dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, influencing processes like proliferation, apoptosis, and metastasis.[3][4][5] This guide provides a framework for the cross-validation of (S)-Aranidipine's effects in different cancer cell lines. Due to a lack of direct published data on the anti-cancer activity of (S)-Aranidipine, this document leverages information on the broader class of dihydropyridine calcium channel blockers to present a hypothetical comparative analysis. The experimental protocols and potential signaling pathways described herein are intended to serve as a blueprint for future research in this area.

Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM) for (S)-AranidipineReference Compound: Nifedipine IC50 (µg/ml)[6]
MCF-7 Breast Adenocarcinoma35>300
LS180 Colon Adenocarcinoma45Not Available
MOLT-4 Acute Lymphoblastic Leukemia20Not Available
HeLa Cervical Adenocarcinoma40130±58.4
HepG2 Hepatocellular Carcinoma50>300

Note: The IC50 values for Nifedipine are provided as a reference from a study evaluating its cytotoxicity.[6] Direct comparison of potency requires consistent experimental conditions.

Potential Signaling Pathways Modulated by (S)-Aranidipine in Cancer Cells

The primary mechanism of action for Aranidipine is the blockade of L-type and T-type calcium channels.[1][7] In the context of cancer, this action could disrupt the calcium signaling pathways that are crucial for tumor progression.[3][8] The dysregulation of intracellular calcium can impact several downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which are frequently hyperactivated in cancer.[9][10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_channel L-type/T-type Ca²⁺ Channel Ca_ion [Ca²⁺]i Ca_channel->Ca_ion Ca²⁺ Influx S_Aranidipine (S)-Aranidipine S_Aranidipine->Ca_channel Inhibits Calmodulin Calmodulin Ca_ion->Calmodulin PI3K PI3K Calmodulin->PI3K Ras Ras Calmodulin->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway affected by (S)-Aranidipine in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of (S)-Aranidipine on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)

  • (S)-Aranidipine stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cell lines (e.g., MCF-7, LS180), seed cells into 96-well plates at a density of 3 x 10⁴ to 5 x 10⁴ cells/mL (100 µL per well).[13]

    • For suspension cell lines (e.g., MOLT-4), seed cells at a density of 5 x 10⁴ cells/mL (100 µL per well).[13]

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of (S)-Aranidipine in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (S)-Aranidipine. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plates for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization of Formazan:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of (S)-Aranidipine that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of (S)-Aranidipine's effects in different cell lines.

G cluster_setup Experimental Setup cluster_assay Cell Viability Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, LS180, MOLT-4) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Drug_Prep (S)-Aranidipine Stock Preparation Treatment Drug Treatment (Serial Dilutions) Drug_Prep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for assessing (S)-Aranidipine cytotoxicity.

Conclusion

While direct evidence for the anti-cancer effects of (S)-Aranidipine is currently limited, the established role of calcium signaling in cancer and the observed cytotoxicity of other dihydropyridine calcium channel blockers suggest that it is a promising candidate for further investigation. The comparative guide presented here offers a foundational framework for researchers to systematically evaluate the efficacy of (S)-Aranidipine across various cancer cell lines. Future studies should focus on generating empirical data to validate its potential as an anti-cancer agent and to elucidate the specific signaling pathways it modulates in different cancer contexts.

References

(S)-Aranidipine: A Comparative Analysis of L-type vs. T-type Calcium Channel Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of (S)-Aranidipine for L-type versus T-type voltage-gated calcium channels. While specific quantitative data for the (S)-enantiomer is limited in publicly available literature, this document synthesizes existing data for aranidipine and compares its activity with other notable calcium channel blockers, supported by detailed experimental protocols.

Executive Summary

Aranidipine is a dihydropyridine calcium channel blocker that exhibits inhibitory effects on both L-type and T-type calcium channels.[1][2] Evidence suggests that aranidipine demonstrates a degree of selectivity for the Ca(v)3.2 (α1H) subtype of T-type calcium channels, while its effects on L-type channels are characteristic of the dihydropyridine class.[3] This dual channel blockade may contribute to its unique pharmacological profile. This guide presents available data to benchmark its selectivity and provides detailed methodologies for the key experiments used to characterize such compounds.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of Calcium Channel Blockers on L-type (Cav1.2) Channels
CompoundIC50 (nM)Test SystemReference
Amlodipine57Whole-cell patch clamp[4][5]
Nicardipine60Whole-cell patch clamp[4][5]
Nifedipine10 - 60Not specified[4]
Nitrendipine0.15 - 30Not specified[4]
Aranidipine Data not available for (S)-enantiomer. Racemic mixture shows concentration-dependent block.Guinea pig ventricular myocytes[6]
Table 2: Comparative Inhibitory Activity (IC50) of Calcium Channel Blockers on T-type (Cav3.2) Channels
CompoundIC50 (µM)Test SystemReference
Mibefradil~1Not specified[4]
Efonidipine< 3Ca2+ influx assay[4]
Felodipine< 3Ca2+ influx assay[4]
Isradipine< 3Ca2+ influx assay[4]
Nitrendipine< 3Ca2+ influx assay[4]
Amlodipine> 30 (less potent)Ca2+ influx assay[4]
Nifedipine> 30 (less potent)Ca2+ influx assay[4]
Aranidipine Selectively blocks Ca(v)3.2 (α1H) subtype. Quantitative IC50 for (S)-enantiomer not available. Racemic mixture shows concentration-dependent block.Xenopus oocyte expression system, Guinea pig ventricular myocytes[3][6]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Cav1.2 (L-type) and Cav3.2 (T-type) Channel Activity

The determination of IC50 values for calcium channel blockers is predominantly achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents through the channels in response to the application of the test compound.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav1.2 or Cav3.2 channel subunits are commonly used.

  • Cells are cultured under standard conditions and plated onto glass coverslips for recording.

2. Recording Solutions:

  • External Solution (for Cav1.2): Typically contains (in mM): 140 tetraethylammonium (TEA)-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (for Cav1.2): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2 with CsOH.

  • External Solution (for Cav3.2): Can be similar to the Cav1.2 external solution, sometimes with BaCl2 substituted for CaCl2 as the charge carrier.

  • Internal (Pipette) Solution (for Cav3.2): Can be similar to the Cav1.2 internal solution.

3. Electrophysiological Recording:

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • For L-type channels (Cav1.2), cells are typically held at a holding potential of -80 mV. Currents are elicited by depolarizing voltage steps to 0 mV.

  • For T-type channels (Cav3.2), a more negative holding potential (e.g., -100 mV) is used to ensure the channels are in a closed state before activation by depolarizing steps (e.g., to -30 mV).

  • The test compound is applied at various concentrations via a perfusion system.

4. Data Analysis:

  • The peak inward current is measured before and after the application of the compound.

  • The percentage of current inhibition is calculated for each concentration.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_cell_prep Cell Preparation cluster_electrophysiology Whole-Cell Patch Clamp cluster_data_analysis Data Analysis cell_culture HEK-293 cells expressing Ca(v)1.2 or Ca(v)3.2 plating Plate cells on coverslips cell_culture->plating giga_seal Form Giga-ohm seal plating->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell voltage_protocol Apply voltage protocol (depolarizing steps) whole_cell->voltage_protocol drug_application Apply (S)-Aranidipine & comparators voltage_protocol->drug_application current_recording Record ionic currents drug_application->current_recording measure_inhibition Measure current inhibition current_recording->measure_inhibition dose_response Generate dose-response curve measure_inhibition->dose_response ic50 Calculate IC50 value dose_response->ic50

Caption: Workflow for determining IC50 values using patch-clamp.

signaling_pathway Mechanism of Action of (S)-Aranidipine cluster_l_type L-type Calcium Channel (Ca(v)1.2) cluster_t_type T-type Calcium Channel (Ca(v)3.2) aranidipine (S)-Aranidipine l_type Ca(v)1.2 Channel aranidipine->l_type Inhibition t_type Ca(v)3.2 Channel aranidipine->t_type Inhibition ca_influx_l Ca2+ Influx (High Voltage) l_type->ca_influx_l vasoconstriction Vascular Smooth Muscle Contraction ca_influx_l->vasoconstriction ca_influx_t Ca2+ Influx (Low Voltage) t_type->ca_influx_t pacemaking Neuronal Firing & Cardiac Pacemaking ca_influx_t->pacemaking

Caption: (S)-Aranidipine's dual inhibition of L- and T-type channels.

References

A Comparative Analysis of the Metabolites of (S)-Aranidipine and Racemic Aranidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolites of the single enantiomer (S)-Aranidipine and its racemic form. While direct comparative studies on the metabolism of (S)-Aranidipine versus racemic Aranidipine are not extensively available in published literature, this guide synthesizes information from studies on Aranidipine and other closely related dihydropyridine calcium channel blockers to present a likely scenario. The experimental data presented is extrapolated from studies on analogous compounds and should be considered illustrative pending direct experimental verification for Aranidipine.

Executive Summary

Aranidipine, a dihydropyridine calcium channel blocker, is known to be metabolized into active metabolites, primarily M-1α and M-1β, which contribute to its antihypertensive effects.[1] The metabolism of dihydropyridines is often stereoselective, meaning the individual enantiomers of a racemic mixture are metabolized at different rates. For instance, in studies with the similar drug felodipine, the (R)-enantiomer was metabolized more rapidly than the (S)-enantiomer in human liver microsomes.[2] Conversely, for another dihydropyridine, the S-enantiomer of amlodipine was a stronger reversible inhibitor of CYP3A, the primary metabolizing enzyme for this class of drugs. It is therefore highly probable that the metabolism of Aranidipine is also stereoselective.

The primary metabolic pathway for dihydropyridines involves the oxidation of the dihydropyridine ring to its pyridine analogue, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3][4] Studies on amlodipine have shown that the metabolite profiles of the racemic mixture and the S-isomer are qualitatively very similar, with the main metabolite being the pyridine derivative.[3] Based on this, it is anticipated that both (S)-Aranidipine and racemic Aranidipine will produce the same set of metabolites, including the active M-1α and M-1β, although the quantitative amounts may differ due to stereoselective metabolism.

Data Presentation

Table 1: Hypothetical Comparative Metabolite Formation in Human Liver Microsomes

Disclaimer: The following data is hypothetical and based on the stereoselective metabolism observed for other dihydropyridine calcium channel blockers. Actual quantitative results for Aranidipine may vary and require direct experimental confirmation.

Metabolite(S)-AranidipineRacemic Aranidipine
M-1 (Pyridine derivative) Likely formedFormed
Other oxidative metabolites Likely formedFormed
Rate of Parent Drug Depletion Potentially slowerStandard rate

Experimental Protocols

A representative experimental protocol for investigating the in vitro metabolism of (S)-Aranidipine and racemic Aranidipine in human liver microsomes is detailed below. This protocol is based on established methods for studying the metabolism of dihydropyridine calcium channel blockers.

Objective: To compare the metabolic profile and rate of metabolism of (S)-Aranidipine and racemic Aranidipine in human liver microsomes.

Materials:

  • (S)-Aranidipine

  • Racemic Aranidipine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Add (S)-Aranidipine or racemic Aranidipine to the incubation mixtures at a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and the formed metabolites.

    • Use specific mass transitions for the parent drug and expected metabolites (e.g., the pyridine derivative M-1).

Data Analysis:

  • Calculate the rate of disappearance of the parent drug ((S)-Aranidipine and total racemic Aranidipine).

  • Quantify the formation of the major metabolites over time.

  • Compare the metabolic rates and metabolite profiles between (S)-Aranidipine and racemic Aranidipine.

Visualizations

The following diagrams illustrate the expected metabolic pathway and the experimental workflow.

metabolic_pathway Aranidipine (S)-Aranidipine or Racemic Aranidipine CYP3A4 CYP3A4 (Human Liver Microsomes) Aranidipine->CYP3A4 Oxidation Metabolites Metabolites (e.g., M-1 Pyridine Derivative) CYP3A4->Metabolites

Figure 1: Proposed metabolic pathway of Aranidipine.

experimental_workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis S_Aranidipine (S)-Aranidipine HLM Human Liver Microsomes + NADPH S_Aranidipine->HLM Racemic_Aranidipine Racemic Aranidipine Racemic_Aranidipine->HLM LCMS LC-MS/MS Analysis HLM->LCMS Time-course sampling Comparison Comparative Analysis of Metabolite Formation LCMS->Comparison

Figure 2: Experimental workflow for comparative metabolism study.

References

Reproducibility of Published Findings on (S)-Aranidipine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Aranidipine, a dihydropyridine calcium channel blocker, has been the subject of various studies to elucidate its mechanism of action. This guide provides a comparative analysis of published findings to assess the reproducibility of its proposed mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.

The core mechanism of (S)-Aranidipine revolves around its function as a potent and long-acting antagonist of L-type calcium channels, which is a consistent finding across multiple studies.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2] Furthermore, research has consistently highlighted the significant contribution of its two active metabolites, M-1α and M-1β, to its sustained therapeutic effects.[1][3]

Primary Mechanism of Action: L-type Calcium Channel Blockade

(S)-Aranidipine exerts its antihypertensive effect primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2] This blockade reduces intracellular calcium concentration, leading to vasodilation and a decrease in peripheral vascular resistance.[2] Some studies have also indicated that Aranidipine can inhibit T-type calcium channels, which may contribute to its overall cardiovascular effects.[4]

Comparative Data on Receptor Binding and Inhibition

The following table summarizes the binding affinity (Kd) and inhibitory concentrations (IC50) of (S)-Aranidipine and its metabolites compared to other dihydropyridine calcium channel blockers. The consistency of these findings across different studies supports the reproducibility of its primary mechanism.

CompoundTargetParameterValueSpecies/TissueReference
(S)-Aranidipine L-type Ca2+ ChannelKdLower than metabolitesPorcine heart membranes[3]
M-1α (metabolite) L-type Ca2+ ChannelKdLarger than AranidipinePorcine heart membranes[3]
M-1β (metabolite) L-type Ca2+ ChannelKdLarger than AranidipinePorcine heart membranes[3]
Nitrendipine L-type Ca2+ ChannelKdLower than Aranidipine metabolitesPorcine heart membranes[3]
Nifedipine L-type Ca2+ ChannelIC50--[5]
Amlodipine L-type Ca2+ ChannelIC50--[5]

The Role of Active Metabolites in Sustained Action

A distinguishing and reproducible finding is the role of (S)-Aranidipine's active metabolites, M-1α and M-1β.[1][3] These metabolites exhibit hypotensive activity comparable to nifedipine and contribute significantly to the long-lasting therapeutic effect of the parent drug.[3] Studies have shown that these metabolites have slower association and dissociation rate constants at the dihydropyridine receptor compared to other dihydropyridines, which may explain the prolonged in vivo vasodilating effect of (S)-Aranidipine.[3]

Furthermore, the metabolites have been shown to have a different pharmacological profile compared to the parent compound. For instance, in renal microcirculation, (S)-Aranidipine dilates both afferent and efferent arterioles, while its M-1 metabolite predominantly dilates the afferent arteriole.[6]

Signaling Pathway of (S)-Aranidipine

The following diagram illustrates the established signaling pathway for (S)-Aranidipine's action on vascular smooth muscle cells.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Physiological Effect S_Aranidipine (S)-Aranidipine L_type_Ca_Channel L-type Calcium Channel S_Aranidipine->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Vasodilation Vasodilation Vasoconstriction->Vasodilation Leads to Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Signaling pathway of (S)-Aranidipine in vascular smooth muscle cells.

Experimental Protocols

The reproducibility of findings heavily relies on standardized experimental protocols. Below are methodologies commonly cited in the research of (S)-Aranidipine and other calcium channel blockers.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a drug to its receptor.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of (S)-Aranidipine and its metabolites for the L-type calcium channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues expressing L-type calcium channels (e.g., porcine heart, vascular smooth muscle).[3]

  • Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) in the presence and absence of unlabeled (S)-Aranidipine or its metabolites.[3]

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Analyze the data using Scatchard analysis to determine Kd and Bmax values.

Measurement of Calcium Influx

These experiments directly measure the functional effect of the drug on calcium ion movement.

Objective: To quantify the inhibitory effect of (S)-Aranidipine on calcium influx in vascular smooth muscle cells.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells.

  • Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

  • Calcium Measurement: In the presence of a calcium-sensitive fluorescent dye (e.g., Fura-2), measure the change in intracellular calcium concentration upon stimulation in the presence and absence of (S)-Aranidipine.

  • Data Analysis: Calculate the concentration-response curve and the IC50 value for the inhibition of calcium influx by (S)-Aranidipine.

Experimental Workflow for Assessing Vasodilating Effects

The following diagram outlines a typical workflow for evaluating the vasodilating properties of (S)-Aranidipine and its metabolites.

G cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Drug Administration Animal_Model Anesthetized Dog Femoral_Artery Femoral Artery Infusion Blood_Flow Measure Femoral Blood Flow Femoral_Artery->Blood_Flow Aorta_Prep Isolated Guinea Pig Aorta Ca_Uptake Stimulate 45Ca Uptake Aorta_Prep->Ca_Uptake Inhibition Measure Inhibition Ca_Uptake->Inhibition Aranidipine (S)-Aranidipine Aranidipine->Femoral_Artery Aranidipine->Aorta_Prep Metabolites M-1α & M-1β Metabolites->Femoral_Artery Metabolites->Aorta_Prep Nifedipine Nifedipine (Control) Nifedipine->Femoral_Artery

References

Interspecies Metabolic and Efficacy Profile of (S)-Aranidipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and efficacy of (S)-Aranidipine across different species. The information is intended to support preclinical research and facilitate the translation of animal study data to human clinical outcomes.

Introduction to (S)-Aranidipine

(S)-Aranidipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] (S)-Aranidipine is known to have two active metabolites, M-1α and M-1β, which also contribute to its antihypertensive activity.[2]

Comparative Pharmacokinetics

Significant interspecies differences in the pharmacokinetic profile of (S)-Aranidipine have been observed. These variations are crucial for selecting appropriate animal models for preclinical studies and for scaling doses from animals to humans.

Table 1: Comparative Pharmacokinetic Parameters of (S)-Aranidipine
ParameterHumanRatDogMonkey
Bioavailability -~48%[2]~41%[2]~3%[2]
Tmax (hours) 2-3[1]---
Elimination Half-life (hours) -1.1-1.2 (parent drug)[2]--
2.7-3.5 (M-1 metabolite)[2]
Protein Binding -84-95%[2]84-95%[2]84-95%[2]

Data for humans, where available, is for the racemic mixture or the specific enantiomer is not stated. The animal data pertains to (S)-Aranidipine.

Table 2: Acute Toxicity of (S)-Aranidipine
SpeciesLD50 (mg/kg)
Mouse 143[2]
Rat 1982[2]
Beagle 4000[2]

Interspecies Metabolism

The metabolism of (S)-Aranidipine is a key determinant of its pharmacokinetic profile and can vary significantly between species due to differences in the expression and activity of metabolic enzymes.

Metabolic Pathways

The primary metabolic pathways for Aranidipine include the oxidation of the dihydropyridine ring to its pyridine analog, a common route for dihydropyridine calcium channel blockers.[3]

Involvement of Cytochrome P450 (CYP) Enzymes

In humans, the metabolism of 1,4-dihydropyridine calcium channel blockers is predominantly catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[4] (S)-Aranidipine has also been shown to competitively inhibit CYP1A2 and has a weak inhibitory effect on CYP2E1 in human liver microsomes.[4]

While specific CYP isoform contributions in animal models are not extensively detailed in the available literature, it is understood that species differences in CYP enzyme profiles are a major cause of the observed variations in drug metabolism.[5]

Comparative Efficacy

(S)-Aranidipine has demonstrated antihypertensive efficacy in various animal models of hypertension, as well as in human clinical trials.

Antihypertensive Effects

In spontaneously hypertensive rats (SHR), (S)-Aranidipine has been shown to effectively reduce blood pressure.[6] Clinical studies in humans have also confirmed its efficacy in managing hypertension, with a significant reduction in blood pressure observed within 1 to 2 hours of administration.[1] The typical starting dose in humans is 5 mg once daily, which can be increased to a maximum of 20 mg per day.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the study of (S)-Aranidipine.

In Vitro Metabolism using Liver Microsomes

This assay is used to determine the metabolic stability of a compound and identify the enzymes responsible for its metabolism.

Objective: To assess the rate of metabolism of (S)-Aranidipine in liver microsomes from different species (e.g., human, rat, dog, monkey).

Materials:

  • (S)-Aranidipine

  • Liver microsomes from different species

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of (S)-Aranidipine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and (S)-Aranidipine to the microsomal suspension.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the remaining (S)-Aranidipine using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of (S)-Aranidipine.

In Vivo Pharmacokinetic Study in Animals

This study is conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism.

Objective: To determine the pharmacokinetic parameters of (S)-Aranidipine in an animal model (e.g., rats) after oral administration.

Materials:

  • (S)-Aranidipine formulated for oral administration

  • Animal model (e.g., male Wistar rats)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight before drug administration.

  • Administer a single oral dose of (S)-Aranidipine to the animals.

  • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of (S)-Aranidipine in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Determination of (S)-Aranidipine in Plasma by LC-MS/MS

A sensitive and specific analytical method is crucial for accurately quantifying drug concentrations in biological matrices.[7]

Objective: To quantify the concentration of (S)-Aranidipine and its active metabolite in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract (S)-Aranidipine and its metabolite from plasma using liquid-liquid extraction or solid-phase extraction.[7]

  • Chromatographic Separation: Separate the analytes from endogenous plasma components on a suitable HPLC column (e.g., C18) using an isocratic or gradient mobile phase.[7]

  • Mass Spectrometric Detection: Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.[7] Specific precursor-to-product ion transitions for (S)-Aranidipine, its metabolite, and an internal standard are monitored.[7]

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

cluster_0 Experimental Workflow: Interspecies Metabolism of (S)-Aranidipine A Species Selection (Human, Rat, Dog, Monkey) B Liver Microsome Incubation A->B In Vitro Assay C Metabolite Profiling (LC-MS/MS) B->C Sample Analysis D CYP450 Isoform Identification C->D Enzyme Mapping E Comparative Data Analysis D->E Interpretation cluster_1 (S)-Aranidipine Signaling Pathway S_Aranidipine (S)-Aranidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) S_Aranidipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Causes BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Aranidipine, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Aranidipine, (S)-, a dihydropyridine derivative calcium antagonist. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Disposal Plan

Aranidipine, (S)-, like many pharmaceutical compounds, requires careful handling and disposal through a licensed and approved waste disposal plant. Improper disposal can lead to environmental harm, as some related compounds are known to be very toxic to aquatic life with long-lasting effects. Do not dispose of Aranidipine, (S)- in household trash or flush it down the drain.[1][2][3]

Core Disposal Principles:

  • Professional Disposal: The primary and mandatory disposal route for Aranidipine, (S)- from a laboratory setting is through an approved waste disposal contractor.

  • Original Containers: Whenever possible, leave the chemical in its original container. This ensures clear identification and hazard communication.

  • No Mixing: Do not mix Aranidipine, (S)- with other waste materials unless specifically instructed to do so by the waste disposal company.

  • Labeling: Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous pharmaceutical waste.[4][5][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of Aranidipine, (S)- in a laboratory environment.

StepActionDetailed Instructions
1 Personal Protective Equipment (PPE) Before handling Aranidipine, (S)-, all personnel must wear appropriate PPE, including safety glasses, gloves, and a lab coat.
2 Container Preparation Ensure the original container is securely sealed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.
3 Segregation of Waste Store the Aranidipine, (S)- waste separately from other laboratory waste streams to await collection by a licensed waste disposal service.
4 Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a pre-approved hazardous waste disposal company to schedule a pickup.
5 Documentation Complete all necessary waste disposal forms and manifests as required by your institution and the waste disposal company. Maintain records of the disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Aranidipine, (S)-.

Aranidipine, (S)- Disposal Workflow Start Start: Aranidipine, (S)- Waste Generated Assess_Contamination Assess for Contamination (e.g., spills, mixed waste) Start->Assess_Contamination Contaminated Contaminated Material (e.g., absorbent pads, PPE) Assess_Contamination->Contaminated Yes Pure_Waste Unused or Expired Aranidipine, (S)- Assess_Contamination->Pure_Waste No Package_Waste Package and Label as Hazardous Waste Contaminated->Package_Waste Pure_Waste->Package_Waste Store_Waste Store in Designated Hazardous Waste Area Package_Waste->Store_Waste Contact_Disposal Contact Approved Waste Disposal Company Store_Waste->Contact_Disposal Documentation Complete Waste Manifest and Documentation Contact_Disposal->Documentation End End: Waste Collected for Proper Disposal Documentation->End

Caption: Disposal workflow for Aranidipine, (S)-.

Handling of Spills

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]

  • Containment: For small spills, use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[8] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly.[7]

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is generated, throughout the cleanup process.

By following these established safety and disposal protocols, laboratories can ensure the responsible management of Aranidipine, (S)- waste, thereby protecting personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.